Gilteritinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQYAJJFPNQOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027949 | |
| Record name | Gilteritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Gilteritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1254053-43-4 | |
| Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gilteritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gilteritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gilteritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GILTERITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gilteritinib's Mechanism of Action in FLT3-ITD Acute Myeloid Leukemia: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a historically poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase drives uncontrolled proliferation and survival of leukemic blasts. Gilteritinib (XOSPATA®) is a potent, second-generation, oral FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with relapsed or refractory FLT3-mutated AML. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its dual inhibitory effects on FLT3 and AXL, the downstream signaling pathways it modulates, and the molecular basis of resistance. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.
Introduction: The Role of FLT3 in AML
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development and proliferation of hematopoietic stem and progenitor cells. In approximately 30% of patients with AML, mutations in the FLT3 gene lead to its constitutive activation, promoting leukemogenesis.[1] The most common of these are internal tandem duplications (ITDs) within the juxtamembrane domain of the receptor. This mutation results in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation and survival.[1][2] FLT3-ITD mutations are associated with a higher risk of relapse and reduced overall survival, making the FLT3 receptor a key therapeutic target in this subset of AML.[1]
This compound: A Dual FLT3 and AXL Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets FLT3.[3] It is classified as a type I TKI, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation. This allows this compound to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can confer resistance to type II FLT3 inhibitors.[4]
In addition to its potent activity against FLT3, this compound also inhibits the AXL receptor tyrosine kinase.[3][5] AXL is frequently overexpressed in AML and has been implicated in resistance to chemotherapy and other targeted agents. By dually targeting both FLT3 and AXL, this compound can overcome certain mechanisms of resistance and exert a more durable anti-leukemic effect.[5]
Inhibition of FLT3 Signaling
The primary mechanism of action of this compound is the inhibition of FLT3 autophosphorylation and the subsequent blockade of its downstream signaling cascades.[3] This leads to the suppression of key pathways that are critical for the survival and proliferation of FLT3-ITD AML cells.
Downstream Effects of this compound
By inhibiting the FLT3 and AXL signaling pathways, this compound induces several downstream effects that contribute to its anti-leukemic activity:
-
Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in FLT3-ITD positive AML cell lines.[6][7]
-
Cell Cycle Arrest: The inhibition of proliferative signaling pathways results in a G1 phase cell cycle arrest.[6][7]
-
Myeloid Differentiation: In some preclinical models, FLT3 inhibition has been shown to promote the differentiation of leukemic blasts.
Quantitative Data Summary
Preclinical Activity
This compound has demonstrated potent in vitro activity against various FLT3-mutated cell lines.
| Cell Line | FLT3 Mutation | This compound IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 3.3 ± 0.6 | [5] |
| MOLM-13 | FLT3-ITD | 19.0 ± 3.2 | [5] |
| MOLM-14 | FLT3-ITD | 25.0 ± 1.0 | [5] |
Clinical Efficacy: The ADMIRAL Trial
The Phase 3 ADMIRAL trial was a pivotal study that established the superiority of this compound over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[8][9]
| Endpoint | This compound (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 9.3 months | 5.6 months | 0.64 (0.49-0.83) | <0.001 |
| 1-Year Survival Rate | 37% | 17% | - | - |
| CR/CRh Rate* | 34.0% | 15.3% | - | - |
| Median Duration of CR/CRh | 11.0 months | 1.8 months | - | - |
*CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery.[1][9]
Post-Transplant Maintenance: The MORPHO Trial
The Phase 3 MORPHO trial investigated the role of this compound as a maintenance therapy following allogeneic hematopoietic stem cell transplantation (HSCT) in patients with FLT3-ITD AML. While the study did not meet its primary endpoint of significantly improving relapse-free survival (RFS) in the overall population, a pre-specified subgroup analysis revealed a benefit in patients with measurable residual disease (MRD).[10][11][12]
| Subgroup | 2-Year Relapse-Free Survival (this compound) | 2-Year Relapse-Free Survival (Placebo) | Hazard Ratio (95% CI) | p-value |
| MRD-Positive | - | - | 0.515 (0.316-0.838) | 0.0065 |
| MRD-Negative | - | - | 1.213 (0.616-2.387) | 0.575 |
Mechanisms of Resistance to this compound
Despite the significant clinical activity of this compound, the development of resistance remains a challenge. Resistance can arise through on-target or off-target mechanisms.
-
On-Target Resistance: This typically involves the acquisition of new mutations in the FLT3 gene that interfere with this compound binding. The "gatekeeper" mutation F691L is a known mechanism of resistance to both type I and type II FLT3 inhibitors.[13]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. Mutations in genes of the RAS/MAPK pathway are a common mechanism of off-target resistance to this compound.
Experimental Protocols
In Vitro Cell Viability Assay (WST-1)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of AML cell lines.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution
-
WST-1 cell proliferation reagent[14]
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.[14]
-
Incubate the plate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FLT3 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on FLT3 autophosphorylation.
Materials:
-
AML cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total FLT3 as a loading control.
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Sublethally irradiate the immunodeficient mice.[16]
-
Inject the AML cells intravenously or subcutaneously into the mice.[16]
-
Monitor the mice for signs of leukemia engraftment (e.g., weight loss, hind limb paralysis, palpable tumors for subcutaneous models).
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally daily.
-
Monitor tumor growth (for subcutaneous models) and overall survival.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic burden.
Conclusion
This compound is a highly effective targeted therapy for patients with relapsed or refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL, leading to the suppression of critical pro-survival signaling pathways, results in potent anti-leukemic activity. Understanding the detailed mechanism of action, as well as the molecular basis of resistance, is crucial for the continued development of novel therapeutic strategies to improve outcomes for this high-risk patient population. The experimental protocols provided in this guide offer a foundation for further preclinical and translational research into this compound and other FLT3 inhibitors.
References
- 1. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of this compound in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 3 ADMIRAL Trial Data Show XOSPATA® (this compound) Significantly Prolongs Overall Survival in Adult Patients with FLT3 Mutation-Positive Relapsed/Refractory Acute Myeloid Leukemia Compared with Salvage Chemotherapy [prnewswire.com]
- 9. This compound Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 10. youtube.com [youtube.com]
- 11. This compound Maintenance Therapy After Transplantation in Patients With FLT3-ITD AML Who Have Measurable Residual Disease - The ASCO Post [ascopost.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AML Mouse Xenograft Model [bio-protocol.org]
Gilteritinib's Dual Kinase Inhibition: A Technical Guide to its Effect on AXL Receptor Tyrosine Kinase
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of gilteritinib, with a specific focus on its inhibitory effects on the AXL receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
This compound is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2] While its efficacy in FLT3-mutated Acute Myeloid Leukemia (AML) is well-established, its co-inhibition of AXL is a critical component of its therapeutic mechanism, particularly in overcoming resistance to other FLT3 inhibitors.[3][4] AXL overexpression is a known mechanism of resistance in various cancers, and its inhibition by this compound represents a key strategy in combating refractory disease.[4][5] This guide explores the quantitative measures of this compound's potency against AXL, the experimental protocols used to determine these effects, and the underlying signaling pathways.
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates potent and specific inhibition of both FLT3 and AXL kinases. The half-maximal inhibitory concentration (IC50) values from various in vitro kinase assays and cell-based proliferation assays consistently highlight its sub-nanomolar to low nanomolar potency against AXL.
| Target Kinase | Assay Type | IC50 (nM) | Cell Line (if applicable) | Reference |
| AXL | Cell-free assay | 0.73 | N/A | |
| FLT3 | Cell-free assay | 0.29 | N/A | |
| c-KIT | Cell-free assay | 230 | N/A | |
| MV4-11 | Proliferation Assay | 3.3 ± 0.6 | Human FLT3-ITD AML | [2] |
| MOLM-13 | Proliferation Assay | 19.0 ± 3.2 | Human FLT3-ITD AML | [2] |
| MOLM-14 | Proliferation Assay | 25.0 ± 1.0 | Human FLT3-ITD AML | [2] |
| KYSE30 | Cell Viability Assay | 1490 ± 840 | Esophageal Cancer | |
| TE-1 | Cell Viability Assay | 740 ± 300 | Esophageal Cancer | |
| A2780 | Cell Viability Assay | 510 ± 10 | Ovarian Cancer | |
| SK-OV-3 | Cell Viability Assay | 2370 ± 90 | Ovarian Cancer | |
| HGC-27 | Cell Viability Assay | 330 ± 20 | Gastric Cancer | |
| MKN45 | Cell Viability Assay | 340 ± 10 | Gastric Cancer |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on AXL.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase in a cell-free system.
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Peptide substrate specific for AXL
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the AXL kinase and the peptide substrate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell lines expressing AXL (e.g., MV4-11)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for AXL Phosphorylation
This technique is used to detect the phosphorylation status of AXL and its downstream signaling proteins in response to this compound treatment.
Materials:
-
Cancer cell lines expressing AXL
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, and antibodies for downstream targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the AXL signaling pathway, a typical experimental workflow for evaluating this compound's activity, and the mechanism by which this compound overcomes AXL-mediated resistance.
Figure 1: AXL Receptor Tyrosine Kinase Signaling Pathway.
Figure 2: Experimental workflow for evaluating this compound's activity.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual Inhibition of FLT3 and AXL by this compound Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Gilteritinib's Binding Affinity to the FLT3 Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of gilteritinib to the FMS-like tyrosine kinase 3 (FLT3) kinase domain. This compound is a potent, selective, second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1][2][3] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the critical signaling pathways involved.
Core Concept: this compound's Potent Inhibition of FLT3
This compound functions as a type I inhibitor, binding to the ATP-binding pocket of the FLT3 kinase in its active conformation.[4] This mechanism allows it to effectively inhibit both major types of activating FLT3 mutations: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1][5][6] Its ability to target both ITD and TKD mutations, including those that confer resistance to other TKIs, is a key characteristic of its clinical efficacy.[5][6][7]
Quantitative Analysis of Binding Affinity
The potency of this compound has been quantified through various in vitro assays, measuring its half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki). These values demonstrate the high affinity of this compound for both wild-type and mutated FLT3.
| Target | Metric | Value (nM) | Cell Line / Assay Condition | Reference |
| FLT3-WT | IC50 | 5 | Cell-based assay | [2][8] |
| FLT3-WT | IC50 | 19.7 | Ba/F3 cells | [9] |
| FLT3-ITD | IC50 | 0.7 - 1.8 | Cell-based assay | [8] |
| FLT3-ITD | IC50 | 0.92 | MV4-11 cells | [10] |
| FLT3-ITD | IC50 | 2.9 | MOLM-13 cells | [10] |
| FLT3-ITD | IC50 | 9.2 | Ba/F3 cells | [9] |
| FLT3-D835Y | IC50 | 1.6 | Ba/F3 cells | [10] |
| FLT3-ITD-D835Y | IC50 | 2.1 | Ba/F3 cells | [10] |
| FLT3-ITD-F691L | IC50 | 22 | Ba/F3 cells | [10] |
| FLT3-ITD-F691I | IC50 | 49 | Ba/F3 cells | [10] |
| FLT3 Protein | Kd | 1.0 | Binding Assay | [3] |
| c-Kit | IC50 | 102 | TF-1 cells | [8] |
| AXL | IC50 | 41 | Cell-based assay | [7] |
Experimental Protocols
The determination of this compound's binding affinity relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the FLT3 kinase and its inhibition by this compound.
-
Reaction Setup : Prepare a reaction mixture containing recombinant FLT3 kinase domain, a suitable substrate (e.g., a synthetic peptide), and [γ-³³P]ATP in a kinase reaction buffer.
-
Inhibitor Addition : Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination : Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.
-
Separation and Detection : Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit FLT3 autophosphorylation within a cellular context.
-
Cell Culture : Culture AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) in appropriate media.
-
Compound Treatment : Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 2 hours).
-
Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection : Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection. To ensure equal protein loading, the membrane is also probed with an antibody against total FLT3 or a housekeeping protein like β-actin.
-
Data Analysis : Quantify the band intensities for p-FLT3 and total FLT3. The IC50 value is determined by plotting the ratio of p-FLT3 to total FLT3 against the this compound concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of FLT3-dependent cancer cells.
-
Cell Seeding : Seed FLT3-mutated AML cells (e.g., MOLM-13) into 96-well plates at a predetermined density.
-
Compound Addition : Add a serial dilution of this compound or a vehicle control to the wells.
-
Incubation : Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement : Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. The resulting luminescent signal is proportional to the number of viable cells.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis : Normalize the luminescence readings to the vehicle-treated control cells to determine the percentage of growth inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a nonlinear regression model.
Visualizing the Mechanism of Action and Experimental Workflow
FLT3 Signaling Pathway and this compound Inhibition
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[11][12][13][14] this compound inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[5][6]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining IC50
The following diagram illustrates a typical workflow for determining the IC50 value of this compound using a cell-based assay.
Caption: Workflow for cell-based IC50 determination of this compound.
Conclusion
This compound demonstrates potent and selective inhibition of the FLT3 kinase domain, with high affinity for both ITD and TKD mutations. This activity is substantiated by low nanomolar IC50 values obtained through rigorous in vitro and cell-based assays. The ability of this compound to effectively shut down the constitutive signaling from mutated FLT3 provides a strong rationale for its clinical efficacy in FLT3-mutated AML. The experimental protocols and workflows detailed herein represent standard methodologies for characterizing the binding affinity and cellular activity of kinase inhibitors like this compound, providing a framework for further research and drug development in this critical area of oncology.
References
- 1. jadpro.com [jadpro.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XOSPATA® (this compound) Mechanism of Action (MOA) [xospatahcp.com]
- 7. This compound: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action and Signaling Pathway Inhibition
An In-depth Technical Guide to the Pharmacodynamics of Gilteritinib in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, in the context of Acute Myeloid Leukemia (AML) cell lines. This compound is a cornerstone in the treatment of relapsed or refractory AML with FLT3 mutations, and understanding its cellular and molecular mechanisms is critical for ongoing research and development.[1][2][3][4]
This compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the FLT3 receptor.[5][6] This action effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades crucial for the proliferation and survival of leukemic cells.[5] this compound is highly potent against both common types of activating FLT3 mutations: internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, such as the D835Y substitution.[1][2][5][6] Beyond FLT3, this compound also demonstrates inhibitory activity against other tyrosine kinases, notably AXL, which has been implicated in resistance to other FLT3 inhibitors.[7][8][9][10]
The constitutive activation of FLT3 in AML drives several key pro-survival and proliferative signaling pathways. By inhibiting FLT3, this compound effectively suppresses these downstream pathways, including STAT5, RAS/MAPK (ERK), and PI3K/AKT.[5][7][11] The inhibition of these pathways culminates in cell cycle arrest and the induction of apoptosis in FLT3-mutated AML cells.[5][12][13]
Caption: this compound inhibits FLT3 autophosphorylation by blocking ATP binding.
Cellular Pharmacodynamic Effects
This compound exerts potent anti-leukemic effects on AML cell lines harboring FLT3 mutations. These effects are primarily characterized by the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).
Inhibition of Cell Proliferation and Viability
This compound demonstrates robust, dose-dependent inhibition of proliferation in FLT3-mutated AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
| Cell Line | FLT3 Mutation Status | This compound IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.92 | [14] |
| 0.7 - 1.8 | [8][9] | ||
| MOLM-13 | FLT3-ITD | 2.9 | [14] |
| MOLM-14 | FLT3-ITD | 0.7 - 1.8 | [8][9] |
| Ba/F3-ITD | FLT3-ITD (Transfected) | 1.8 | [14] |
| Ba/F3-D835Y | FLT3-TKD (Transfected) | 1.6 | [14] |
| Ba/F3-ITD-D835Y | FLT3-ITD & TKD (Transfected) | 2.1 | [14] |
| Ba/F3-ITD-F691L | FLT3-ITD & Gatekeeper | 22 | [14] |
Note: IC50 values can vary based on experimental conditions such as assay duration and serum concentration.
Induction of Apoptosis
Inhibition of the FLT3 signaling pathway by this compound deprives the leukemic cells of critical survival signals, leading to the activation of the intrinsic apoptotic cascade. This is commonly measured by detecting the externalization of phosphatidylserine using Annexin V staining.
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Apoptotic Cells (% Annexin V+) | Reference |
| MV4-11 | 10 | 48 | ~40% | [15] |
| 30 | 48 | ~60% | [15] | |
| MOLM-13 | 30 | 48 | ~40% | [15] |
| 100 | 48 | ~55% | [15] | |
| MOLM-14 | 10 | 48 | >40% | [16] |
Additional Mechanisms of Action
Recent studies have revealed additional mechanisms contributing to this compound's efficacy:
-
FLT3 Expression Reduction : this compound has been shown to decrease the total expression level of the FLT3 protein in AML cells, a mechanism that is independent of its kinase inhibition and may contribute to a more sustained therapeutic effect.[12]
-
Metabolic Reprogramming : The drug can alter cellular metabolism, notably by downregulating glutamine transporters and reducing glutamine uptake and utilization, thereby starving the highly proliferative cancer cells of a key nutrient.[13][17]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections detail standardized protocols for key assays.
AML Cell Culture and Maintenance
-
Cell Lines : MV4-11 (ATCC CRL-9591), MOLM-13 (DSMZ ACC 554), and MOLM-14 (gifted or sourced from repositories) are commonly used FLT3-ITD positive human AML cell lines.
-
Culture Medium : RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Maintain cell density between 1x10^5 and 2x10^6 viable cells/mL.
Cell Viability Assay (MTS/CellTiter-Glo)
This protocol measures the metabolic activity of cells as an indicator of viability.
Caption: Workflow for a typical 72-hour cell viability assay.
-
Cell Seeding : Plate AML cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[18][19]
-
Drug Treatment : Prepare serial dilutions of this compound in culture medium. Add the drug to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation : Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[13][18]
-
Reagent Addition : Add the viability reagent (e.g., 20 µL of CellTiter 96 AQueous One Solution Reagent or an equivalent volume of CellTiter-Glo reagent) to each well.[16][18]
-
Signal Measurement : Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo) as per the manufacturer's instructions. Measure absorbance at 490 nm for MTS or luminescence using a plate reader.
-
Data Analysis : Normalize the results to the vehicle-treated control cells (set to 100% viability) and plot a dose-response curve to calculate the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Treatment : Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and treat with various concentrations of this compound or vehicle control for 48 hours.[15][16]
-
Cell Harvesting : Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing : Wash the cells once with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 1 µL of a propidium iodide (PI) solution (100 µg/mL).[16][19]
-
Incubation : Incubate the cells at room temperature for 15 minutes, protected from light.
-
Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Early Apoptotic Cells : Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells : Annexin V positive, PI positive.
-
Western Blot Analysis of FLT3 Signaling
This method is used to assess the phosphorylation status of FLT3 and its downstream targets.
-
Treatment and Lysis : Treat AML cells (e.g., 2-5x10^6 cells) with this compound for a short duration (e.g., 2-4 hours) to observe signaling changes.[16][18] Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5) overnight at 4°C.[16]
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mechanisms of Resistance
Despite the high efficacy of this compound, resistance can emerge through various mechanisms, which have been studied in AML cell lines and clinical samples.
-
On-Target Mutations : The acquisition of secondary mutations in the FLT3 gene, such as the F691L "gatekeeper" mutation, can interfere with this compound binding, though this compound retains some activity against this mutation at higher concentrations.[3][14][20][21]
-
Bypass Signaling : A more common resistance mechanism involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling. This frequently involves the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS).[4][20][22][23]
-
Microenvironment-Mediated Resistance : Factors and cytokines secreted by bone marrow stromal cells can confer resistance to FLT3 inhibitors, highlighting the importance of the tumor microenvironment.[23][24]
References
- 1. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jadpro.com [jadpro.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective Inhibition of FLT3 by this compound in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. This compound induces PUMA‐dependent apoptotic cell death via AKT/GSK‐3β/NF‐κB pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. The AML microenvironment catalyzes a step-wise evolution to this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
Gilteritinib's Interruption of Cancer Cell Proliferation: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gilteritinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor, has emerged as a critical therapeutic agent in the management of acute myeloid leukemia (AML) harboring FLT3 mutations.[1][2][3] Its clinical efficacy is intrinsically linked to its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Introduction: The FLT3 Signaling Axis and Cancer Proliferation
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in the normal proliferation and differentiation of hematopoietic stem and progenitor cells.[2] In a significant subset of acute myeloid leukemia (AML) patients, activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[1][2] This aberrant signaling drives uncontrolled cell proliferation and confers a poor prognosis.[2][3] The constitutively active FLT3 receptor triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively promote cell survival and cell cycle progression.[4]
This compound is a second-generation tyrosine kinase inhibitor designed to target both FLT3-ITD and FLT3-TKD mutations, as well as the AXL receptor tyrosine kinase, which is implicated in resistance to FLT3 inhibitors.[1][5][6] By competitively inhibiting the ATP-binding site of these kinases, this compound effectively abrogates their downstream signaling, leading to the induction of cell cycle arrest and apoptosis in malignant cells.[5][7]
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing a G1 phase cell cycle arrest in susceptible cancer cells.[1][8] This blockade of the cell cycle at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. In some contexts, particularly in combination with other agents, a G2 phase arrest has also been observed.[9]
Impact on Cell Cycle Regulatory Proteins
The transition through the G1 phase of the cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). Specifically, the formation of active cyclin D/CDK4/6 and cyclin E/CDK2 complexes is essential for the phosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for S-phase entry.
Studies have demonstrated that this compound treatment leads to the downregulation of key G1-phase regulatory proteins. In prostate cancer cell lines, this compound was shown to downregulate CDK2, CDK4, and cyclin E1, contributing to the observed G1 phase arrest.[10]
Inhibition of Pro-Proliferative Signaling Pathways
The induction of cell cycle arrest by this compound is a direct consequence of its ability to inhibit FLT3 and its downstream signaling effectors. Upon binding to the mutated FLT3 receptor, this compound prevents its autophosphorylation, thereby blocking the activation of critical downstream pathways that drive cell cycle progression.[2]
Key signaling nodes affected by this compound include:
-
STAT5 (Signal Transducer and Activator of Transcription 5): Constitutive STAT5 activation is a hallmark of FLT3-ITD+ AML. This compound effectively reduces the phosphorylation of STAT5, a known downstream target of FLT3.[5]
-
AKT: The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound treatment has been shown to inhibit AKT phosphorylation.[11]
-
ERK (Extracellular Signal-Regulated Kinase): As a component of the MAPK pathway, ERK activation promotes cell proliferation. This compound also suppresses the phosphorylation of ERK.[11]
By inhibiting these pathways, this compound disrupts the intricate signaling network that promotes the expression of cyclins and other proteins essential for cell cycle progression, ultimately leading to G1 arrest.
References
- 1. Evaluation of this compound in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances Anti-Tumor Efficacy of CDK4/6 Inhibitor, Abemaciclib in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Establishing Gilteritinib-Resistant AML Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing gilteritinib-resistant Acute Myeloid Leukemia (AML) cell line models. The protocols outlined below are based on established methodologies and are intended to serve as a foundational resource for studying resistance mechanisms and developing novel therapeutic strategies.
Introduction
This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory AML with FLT3 mutations.[1][2] Despite its clinical efficacy, the development of resistance is a significant challenge.[3][4] Understanding the mechanisms of this compound resistance is crucial for the development of next-generation therapies and combination strategies to overcome it. In vitro models of this compound resistance are invaluable tools for this purpose.
Resistance to this compound can be broadly categorized into on-target and off-target mechanisms. On-target resistance often involves the acquisition of secondary mutations in the FLT3 gene, such as the "gatekeeper" mutation F691L, which can interfere with drug binding.[5][6] Off-target resistance mechanisms are more diverse and frequently involve the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. The RAS/MAPK pathway is a commonly implicated pathway in this compound resistance, with mutations in genes like NRAS and KRAS being frequently observed.[3][6][7][8] Additionally, the activation of other receptor tyrosine kinases, such as AXL, and signaling molecules like PIM1 can also contribute to resistance.[6][8] The bone marrow microenvironment can also confer resistance through the secretion of cytokines and growth factors like FGF2 and FLT3 ligand (FL).[9]
This document provides detailed protocols for generating this compound-resistant AML cell lines, methods for their characterization, and a summary of expected quantitative outcomes.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant AML Cell Lines
| Cell Line | Genotype | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| MOLM-13 | FLT3-ITD | 2.9 - 19.0 | >100 | >5-34 | [10][11][12] |
| MV4-11 | FLT3-ITD | 0.92 - 3.3 | >100 | >30-108 | [10][11] |
| MOLM-14 | FLT3-ITD | Not Specified | >100 | Not Specified | [13] |
| Ba/F3-FLT3-ITD | Transduced | 1.8 | Not Specified | Not Specified | [10] |
| Ba/F3-FLT3-ITD+N701K | Transduced | 82.86 | Not Applicable | 46 | [3] |
| Primary AML Blasts | FLT3-ITD+N701K | 24.38 | >10000 | >410 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant AML Cell Lines
Objective: To generate this compound-resistant AML cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11, MOLM-14)[11][14]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Culture: Culture the parental AML cell line (e.g., MOLM-13) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine Parental IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line. This will serve as a baseline.
-
Initiation of Resistance Induction: Begin by continuously exposing the cells to a low concentration of this compound, typically starting at or slightly below the IC50 value (e.g., 1-5 nM for MOLM-13 or MV4-11).
-
Monitoring and Dose Escalation:
-
Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell growth is expected.
-
Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.
-
Once the cells are stably proliferating at the current this compound concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat this process of recovery and dose escalation over a period of several months.
-
-
Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 100 nM or higher).
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
-
Maintenance of Resistant Lines: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype of the established cell lines.
A. Cell Viability and IC50 Determination:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).
-
Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance.
B. Western Blot Analysis of Signaling Pathways:
-
Culture parental and resistant cells with and without this compound treatment for a short period (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
Phospho-FLT3 and total FLT3
-
Phospho-STAT5 and total STAT5
-
Phospho-ERK and total ERK
-
Phospho-AKT and total AKT
-
AXL
-
c-Myc
-
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Analyze the changes in protein phosphorylation and expression levels between sensitive and resistant cells. This compound has been shown to reduce both the phosphorylation and the total expression of FLT3 in sensitive cells.[1]
C. Genetic Analysis for Resistance Mutations:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the FLT3 gene (e.g., F691L) and key genes in the RAS/MAPK pathway (NRAS, KRAS, PTPN11).
Mandatory Visualizations
Caption: Experimental workflow for generating this compound-resistant AML cell lines.
References
- 1. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic cytokines mediate resistance to targeted therapy in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 7. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The AML microenvironment catalyzes a step-wise evolution to this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Antitumor Activity of Gilteritinib and Chemotherapy in Preclinical AML Models
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and this compound in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gilteritinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gilteritinib is a potent, selective, oral FLT3/AXL tyrosine kinase inhibitor. It has demonstrated significant clinical activity against both FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] this compound induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells by inhibiting the FLT3 signaling pathway and its downstream effectors.[1] This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and a summary of the underlying signaling pathways.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation. This blockade disrupts downstream pro-survival signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to the induction of apoptosis.[2][3] One identified mechanism involves the inhibition of AKT, which leads to the activation of glycogen synthase kinase 3β (GSK-3β). Activated GSK-3β can then promote apoptosis through various downstream effectors, including the transcription factor NF-κB, which can induce the expression of the pro-apoptotic protein PUMA.[3]
Data Presentation
The following tables summarize the dose-dependent induction of apoptosis by this compound in two common FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, after 48 hours of treatment. Apoptosis was quantified by Annexin V staining followed by flow cytometry.
Table 1: this compound-Induced Apoptosis in MV4-11 Cells
| This compound Concentration (nM) | Mean Percentage of Annexin V-Positive Cells (± SEM) |
| 0 (Vehicle) | Not specified |
| 1 | Not specified |
| 3 | Significantly increased vs. vehicle (P<0.01) |
| 10 | Significantly increased vs. vehicle (P<0.001) |
| 30 | Significantly increased vs. vehicle (P<0.001) |
Data from a 48-hour treatment period.[4]
Table 2: this compound-Induced Apoptosis in MOLM-13 Cells
| This compound Concentration (nM) | Mean Percentage of Annexin V-Positive Cells (± SEM) |
| 0 (Vehicle) | 4.1% |
| 1 | Not specified |
| 3 | Not specified |
| 10 | Not specified |
| 30 | 32.0% (P<0.001 vs. vehicle) |
| 100 | 52.4% (P<0.001 vs. vehicle) |
Data from a 48-hour treatment period.[4]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines:
-
MV4-11 (FLT3-ITD positive human AML cell line)
-
MOLM-13 (FLT3-ITD positive human AML cell line)
-
-
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V and PI Staining)
-
Harvesting Cells:
-
Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenic trioxide potentiates this compound-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces PUMA‐dependent apoptotic cell death via AKT/GSK‐3β/NF‐κB pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Utilizing Gilteritinib for the Study of FLT3 Signaling in Ba/F3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival through various downstream signaling pathways.
Gilteritinib is a potent, selective, next-generation FLT3 tyrosine kinase inhibitor (TKI). It has demonstrated significant clinical activity against both FLT3-ITD and FLT3-TKD mutations, including those conferring resistance to earlier-generation TKIs. The murine pro-B cell line, Ba/F3, is a valuable in vitro model system for studying cytokine receptor signaling. Ba/F3 cells are dependent on interleukin-3 (IL-3) for their growth and survival. However, upon stable transfection with a constitutively active kinase, such as mutated FLT3, they become IL-3 independent. This characteristic makes FLT3-expressing Ba/F3 cells an ideal model to investigate the efficacy and mechanism of action of FLT3 inhibitors like this compound.
These application notes provide a comprehensive guide for utilizing this compound to study FLT3 signaling in Ba/F3 cells, complete with detailed experimental protocols and data presentation.
Mechanism of Action of this compound
This compound is a type I TKI that inhibits FLT3 by binding to the ATP-binding pocket of the kinase domain in its active conformation. This action effectively blocks the autophosphorylation of the FLT3 receptor, thereby inhibiting the activation of its downstream signaling cascades. The primary signaling pathways constitutively activated by mutated FLT3 and subsequently inhibited by this compound include:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade plays a central role in promoting cell survival and inhibiting apoptosis.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of FLT3 that promotes cell proliferation and survival.
By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in cells dependent on FLT3 signaling for their survival.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various FLT3 mutations expressed in Ba/F3 cells, as reported in the literature. This data highlights the potent and broad activity of this compound.
| FLT3 Mutation | This compound IC50 (nM) | Reference |
| FLT3-ITD | 1.8 - 4.5 | [1][2] |
| FLT3-D835Y | 1.6 | [1] |
| FLT3-ITD-D835Y | 2.1 | [1] |
| FLT3-ITD-F691L | 22 | [1] |
| FLT3-ITD-F691I | 49 | [1] |
| FLT3-D835V | 0.8 | [2] |
| FLT3-Y842C | 1.1 | [2] |
Experimental Protocols
Protocol 1: Establishment and Maintenance of FLT3-Mutated Ba/F3 Cell Lines
Objective: To generate and maintain stable Ba/F3 cell lines expressing constitutively active FLT3 mutants, rendering them IL-3 independent.
Materials:
-
Parental Ba/F3 cells
-
Retroviral or lentiviral expression vector containing the human FLT3 mutant cDNA (e.g., pMSCVpuro-FLT3-ITD)
-
Packaging cell line (e.g., Platinum-E)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Complete RPMI-1640 medium with murine IL-3 (10 ng/mL)
-
Selection antibiotic (e.g., Puromycin at 1-2 µg/mL)
-
Polybrene
Procedure:
-
Viral Production:
-
Plate packaging cells at an appropriate density.
-
Transfect the packaging cells with the FLT3 mutant expression vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.
-
-
Transduction of Ba/F3 Cells:
-
Plate parental Ba/F3 cells in complete RPMI-1640 medium containing 10 ng/mL of murine IL-3.
-
Add the viral supernatant to the Ba/F3 cells in the presence of polybrene (4-8 µg/mL).
-
Centrifuge the plate at 1000 x g for 90 minutes at 32°C to enhance transduction efficiency (spinoculation).
-
Incubate the cells for 24-48 hours.
-
-
Selection of Stable Cell Lines:
-
After transduction, wash the cells and resuspend them in complete RPMI-1640 medium without IL-3, but containing the appropriate selection antibiotic (e.g., puromycin).
-
Culture the cells for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until a stable population of antibiotic-resistant, IL-3 independent cells emerges.
-
-
Maintenance of Stable Cell Lines:
-
Culture the stable FLT3-mutated Ba/F3 cells in complete RPMI-1640 medium without IL-3.
-
Maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL.
-
Split the cultures every 2-3 days.
-
Periodically confirm the expression and phosphorylation of FLT3 via Western blot.
-
Protocol 2: Cell Viability Assay to Determine this compound IC50
Objective: To determine the concentration of this compound that inhibits the proliferation of FLT3-mutated Ba/F3 cells by 50%.
Materials:
-
FLT3-mutated Ba/F3 cells
-
Complete RPMI-1640 medium (without IL-3)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing FLT3-mutated Ba/F3 cells and resuspend them in fresh complete RPMI-1640 medium to a density of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well plate.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. A typical concentration range would be from 1 µM down to 0.01 nM, plus a vehicle control (DMSO).
-
Add 100 µL of the diluted this compound solutions to the respective wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins (STAT5, AKT, ERK).
Materials:
-
FLT3-mutated Ba/F3 cells
-
Complete RPMI-1640 medium (without IL-3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p44/42 ERK (Thr202/Tyr204), anti-p44/42 ERK, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed FLT3-mutated Ba/F3 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to grow overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: this compound's Mechanism of Action on FLT3 Signaling.
References
CRISPR-Cas9 screening for Gilteritinib sensitivity genes
An Application Note and Protocol for CRISPR-Cas9 Screening to Identify Genes Modulating Gilteritinib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (XOSPATA®) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring an FLT3 mutation.[1][2] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[3] Activating mutations, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, are found in approximately 30% of AML patients and lead to constitutive activation of the kinase and its downstream signaling pathways, contributing to aggressive disease.[3][4] this compound effectively inhibits both FLT3-ITD and FLT3-TKD mutations, blocking downstream signaling cascades like RAS/MAPK, PI3K/AKT, and STAT5, thereby inducing apoptosis in leukemic cells.[2][3][5]
Despite its efficacy, resistance to this compound can emerge through on-target secondary mutations in FLT3 or through the activation of bypass signaling pathways.[6][7] Identifying the genes and pathways that mediate sensitivity and resistance to this compound is crucial for developing rational combination therapies and identifying predictive biomarkers. Genome-wide CRISPR-Cas9 loss-of-function screening is a powerful, unbiased approach to systematically identify genes whose inactivation confers sensitivity or resistance to a therapeutic agent.[8][9] This document provides detailed protocols and application notes for performing a CRISPR-Cas9 screen to discover novel genes that modulate the response of AML cells to this compound.
Signaling Pathways and Mechanism of Action
This compound functions by binding to the ATP-binding site of the FLT3 receptor, which prevents its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.[3] The diagram below illustrates the FLT3 signaling cascade and the inhibitory action of this compound.
Caption: FLT3 signaling pathway and this compound's mechanism of action.
Application Notes
A genome-wide CRISPR-Cas9 knockout screen can systematically identify genes whose loss-of-function alters cellular sensitivity to this compound. The core principle involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of Cas9-expressing AML cells. The cell population is then treated with this compound.
-
Negative Selection Screen (to find resistance genes): Cells are treated with a cytotoxic concentration of this compound. Surviving cells will be enriched for sgRNAs that target genes whose loss confers resistance. These genes often represent negative regulators of pro-survival pathways that can bypass FLT3 inhibition.
-
Positive Selection Screen (to find sensitivity genes): Cells are treated with a sub-lethal dose of this compound. In this setup, sgRNAs targeting genes essential for survival in the presence of the drug, or genes whose loss enhances the drug's effect, will be depleted from the population over time. These "sensitizer" genes are attractive targets for combination therapies.
Previous CRISPR screens with other FLT3 inhibitors, such as sorafenib, have identified negative regulators of the MAPK and mTOR pathways (e.g., LZTR1, NF1, TSC1, TSC2) as key mediators of resistance.[10][11] Loss of these genes leads to the reactivation of these pathways, bypassing FLT3 inhibition.[10] A screen focused on this compound is expected to confirm these findings and uncover novel, specific modulators of its activity.
Quantitative Data
The following tables summarize key quantitative data relevant to this compound sensitivity and resistance, compiled from published studies.
Table 1: In Vitro this compound IC₅₀ Values Against Various FLT3 Mutations
| Cell Line / Model | FLT3 Mutation Status | This compound IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ba/F3 | FLT3-ITD | ~5-10 | [12] |
| Ba/F3 | FLT3-ITD + F691L (Gatekeeper) | ~110-120 (~11-fold increase) | [12] |
| Ba/F3 | FLT3-ITD + N701K (Noncanonical) | ~110-120 (~11-fold increase) | [12] |
| Ba/F3 | FLT3-D835Y (TKD) | ~2-5 | [13] |
| Patient Blasts | Pre-resistance (FLT3-ITD) | 24.38 | [14] |
| Patient Blasts | Post-resistance (FLT3-ITD + N701K) | 82.86 |[14] |
Table 2: Potential Genes Modulating FLT3 Inhibitor Sensitivity Identified from CRISPR Screens
| Gene | Pathway | Role in Drug Response | Rationale | Reference |
|---|---|---|---|---|
| NF1 | RAS/MAPK | Resistance | Negative regulator of RAS. Loss activates MAPK pathway. | [10] |
| TSC1/TSC2 | PI3K/AKT/mTOR | Resistance | Negative regulators of mTORC1. Loss activates mTOR pathway. | [10] |
| LZTR1 | RAS/MAPK | Resistance | Part of a complex that ubiquitinates RAS for degradation. | [10] |
| CRKL | RAS/MAPK | Sensitivity | Adaptor protein in kinase signaling. Depletion enhances ruxolitinib sensitivity in Ph-like ALL. | [15] |
| (Hypothetical) | Oxidative Phosphorylation | Sensitivity | A this compound screen abstract suggests targeting this pathway for combination therapy. | [16] |
| (Hypothetical) | De Novo Purine Biosynthesis | Sensitivity | A this compound screen abstract suggests targeting this pathway for combination therapy. |[16] |
Experimental Workflow
The diagram below outlines the key steps of a pooled CRISPR-Cas9 knockout screen for identifying this compound sensitivity genes.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Detailed Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing AML Cell Line (e.g., MOLM-13)
This protocol describes the generation of a stable Cas9-expressing cell line using lentiviral transduction, which is essential for subsequent library screening.[8][9]
Materials:
-
MOLM-13 cells (FLT3-ITD positive)
-
HEK293T cells
-
LentiCas9-Blast plasmid (e.g., Addgene #52962)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Pen/Strep)
-
Opti-MEM
-
Blasticidin
-
Polybrene
-
0.45 µm syringe filters
Procedure:
-
Lentivirus Production:
-
One day before transfection, seed 6 x 10⁶ HEK293T cells in a 10 cm dish.
-
On the day of transfection, co-transfect the HEK293T cells with the LentiCas9-Blast plasmid and packaging plasmids using your chosen transfection reagent according to the manufacturer's protocol.
-
After 12-16 hours, replace the medium with fresh complete RPMI medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of MOLM-13 Cells:
-
Seed 1 x 10⁶ MOLM-13 cells in a 6-well plate in 1 mL of complete medium.
-
Add polybrene to a final concentration of 8 µg/mL.
-
Add the lentiviral supernatant to the cells. To determine the optimal amount, perform a titration.
-
Centrifuge the plate at 1,000 x g for 90 minutes at 32°C to enhance transduction efficiency (spinoculation).
-
Incubate the cells for 24 hours at 37°C.
-
-
Selection and Expansion:
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection by adding Blasticidin (determine the optimal concentration via a kill curve, typically 5-10 µg/mL for MOLM-13).
-
Culture the cells for 7-10 days, replacing the medium with fresh blasticidin-containing medium every 2-3 days, until a stable, resistant population emerges.
-
-
Validation of Cas9 Expression:
-
Confirm Cas9 expression via Western blot.
-
Functionally validate Cas9 activity using an mCherry-knockout assay or a similar reporter system.[8]
-
Expand and cryopreserve the validated Cas9-expressing cell line.
-
Protocol 2: Pooled CRISPR-Cas9 Screen for this compound Sensitivity
This protocol outlines the core screening experiment.[9]
Materials:
-
Validated Cas9-expressing MOLM-13 cells
-
Pooled human whole-genome or focused sgRNA library (lentiviral format)
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
High-fidelity polymerase for PCR
-
Primers for amplifying the sgRNA cassette
Procedure:
-
Library Transduction:
-
Thaw the Cas9-MOLM-13 cells and expand them.
-
Perform a large-scale lentiviral transduction with the sgRNA library. The key is to achieve a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA.
-
The number of cells transduced should be sufficient to maintain a library coverage of at least 500-1000 cells per sgRNA. For a library with 100,000 sgRNAs, this means starting with at least 50-100 million cells.
-
-
Selection and Initial Timepoint:
-
48 hours post-transduction, begin selection with puromycin (determine concentration with a kill curve, typically 1-2 µg/mL).
-
After 2-3 days of selection, harvest a cell pellet representing the initial ("Day 0" or T₀) population. This pellet must maintain the 500-1000x library coverage. Store at -80°C.
-
-
This compound Treatment:
-
Allow the remaining cells to recover and expand for 2-3 days post-selection to allow for gene editing and protein turnover to occur.
-
Split the cell population into two arms:
-
Control Arm: Culture in standard medium with DMSO (vehicle).
-
Treatment Arm: Culture in medium containing this compound. The concentration should be determined beforehand (e.g., IC₅₀ for a negative selection screen, or IC₂₀ for a positive selection screen).
-
-
Maintain library coverage (500-1000x) at each passage.
-
-
-
Continue to culture the cells for approximately 14 population doublings (typically 14-21 days).
-
Harvest the final cell pellets from both the control and treatment arms, ensuring library coverage is maintained. Store at -80°C.
-
Protocol 3: Sample Preparation and Data Analysis
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from the T₀ and final timepoint pellets using a suitable kit. Ensure high-quality, high-molecular-weight DNA is obtained.
-
-
sgRNA Cassette Amplification:
-
Perform a two-step PCR to amplify the integrated sgRNA sequences from the gDNA.
-
Step 1: Use primers flanking the sgRNA cassette. Use multiple parallel reactions to avoid PCR bias and ensure library complexity is maintained.
-
Step 2: Use primers to add Illumina sequencing adapters and barcodes to the products from Step 1.
-
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq). Aim for a read depth of at least 300-500 reads per sgRNA in the T₀ sample.
-
-
Bioinformatic Analysis:
-
Demultiplex the sequencing reads based on their barcodes.
-
Align reads to the sgRNA library reference to get read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log₂ fold change (LFC) of each sgRNA between the final timepoint (treatment or control) and the T₀ sample.
-
Use statistical packages like MAGeCK or casTLE to identify sgRNAs (and their corresponding genes) that are significantly depleted (sensitivity hits) or enriched (resistance hits) in the this compound-treated arm compared to the control arm.[8]
-
Hit Validation
Genes identified as significant hits from the primary screen require validation.
Caption: Logical workflow for validating candidate genes from the screen.
Conclusion
The application of CRISPR-Cas9 screening technology provides a robust and unbiased platform for elucidating the genetic determinants of this compound sensitivity and resistance in AML. By following the protocols outlined in this document, researchers can identify novel therapeutic targets for combination strategies, discover potential biomarkers to predict patient response, and gain deeper insights into the complex signaling networks that contribute to the efficacy of FLT3 inhibition. The validation of hits from such screens will be instrumental in developing next-generation treatment paradigms to improve outcomes for patients with FLT3-mutated AML.
References
- 1. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XOSPATA® (this compound) Mechanism of Action (MOA) [xospatahcp.com]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. jadpro.com [jadpro.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadinstitute.org [broadinstitute.org]
- 10. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia | Haematologica [haematologica.org]
- 12. A noncanonical FLT3 gatekeeper mutation disrupts this compound binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Guide to Characterizing the Off-Target Kinase Inhibition Profile of Gilteritinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gilteritinib (ASP2215) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[1][2][3] It is a type I inhibitor that targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, which are associated with poor patient outcomes.[1][4][5] While highly selective, this compound, like many kinase inhibitors, interacts with proteins other than its primary target. These "off-target" interactions are critical to understand as they can contribute to therapeutic efficacy, unexpected toxicities, or mechanisms of drug resistance.[6] This document provides a guide to studying the off-target effects of this compound, including its known kinase inhibition profile, relevant signaling pathways, and detailed protocols for experimental validation.
This compound Kinase Inhibition Profile
This compound's primary targets are wild-type and mutated forms of FLT3.[7] However, it also demonstrates potent inhibitory activity against several other kinases, most notably AXL and ALK.[1][7] The receptor tyrosine kinase AXL is often involved in modulating FLT3 activity and can contribute to chemotherapy resistance.[1] A summary of the inhibitory concentrations (IC50) for this compound against various kinases is presented below.
Table 1: this compound IC50 Values for On-Target and Off-Target Kinases
| Kinase Target | Mutation/Context | Type | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| FLT3 | Wild-Type | On-Target | 5 | [1] |
| FLT3 | ITD | On-Target | 0.7 - 1.8 | [1][6] |
| FLT3 | TKD (D835Y) | On-Target | 0.92 - 2.1 | [6][8] |
| FLT3 | ITD + D835Y | On-Target | 2.1 | [6] |
| FLT3 | ITD + F691L (Gatekeeper) | On-Target | 22 | [6] |
| AXL | Wild-Type | Off-Target | >50% inhibition at 1 nM | [8] |
| ALK | Wild-Type | Off-Target | >50% inhibition at 1 nM | [8] |
| c-Kit | Wild-Type | Off-Target | 102 | [3] |
| LTK | CLIP1-LTK Fusion | Off-Target | 0.3 | [9] |
| ROS1 | Wild-Type | Off-Target | 11.1 | [9] |
| MER | Wild-Type | Off-Target | >50% inhibition at 5 nM | [8] |
| RET | Wild-Type | Off-Target | >50% inhibition at 5 nM | [8] |
| TRKA | Wild-Type | Off-Target | >50% inhibition at 5 nM | [8] |
| Other | Parental Ba/F3 Cells | Off-Target | 420 |[6] |
Signaling Pathways and Resistance Mechanisms
This compound exerts its primary effect by inhibiting FLT3 autophosphorylation, which blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, ERK, and AKT.[1][10] Off-target inhibition, particularly of AXL, may also contribute to its anti-leukemic activity.[3] Resistance to this compound can occur through on-target secondary mutations in FLT3 (e.g., the F691L "gatekeeper" mutation) or through the activation of bypass signaling pathways, most commonly involving mutations in the RAS/MAPK pathway (e.g., NRAS mutations).[11][12][13]
Caption: this compound inhibits FLT3, blocking downstream pro-survival signaling.
Caption: Off-target inhibition of AXL and resistance via NRAS mutation bypass.
Experimental Workflow & Protocols
A systematic approach is required to identify and validate off-target kinase effects. The workflow begins with broad, unbiased screening, followed by targeted biochemical and cell-based assays to confirm and characterize the interactions.
Caption: Workflow for identifying and validating this compound's off-target effects.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol determines the IC50 value of this compound against a purified kinase by measuring ADP production.[14]
-
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (e.g., a generic substrate like MBP or a specific peptide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Reaction Buffer (specific to the kinase, typically containing MgCl2, DTT)
-
ATP solution
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with 1% DMSO. A 10-point, 3-fold dilution series starting from 10 µM is a typical starting point.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the this compound dilution (or buffer with 1% DMSO for 'no-inhibitor' controls).
-
Add 2.5 µL of a 2x kinase/substrate mix. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours. The duration should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data to controls ('no-enzyme' for 100% inhibition, 'no-inhibitor' for 0% inhibition). Plot the percent inhibition against the log of this compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay by Western Blot
This protocol assesses this compound's ability to inhibit the phosphorylation of a target kinase and its downstream substrates in intact cells.
-
Materials:
-
AML cell line expressing the kinase of interest (e.g., MV4-11 for FLT3-ITD, or engineered cells).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound stock solution.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies: anti-phospho-Kinase, anti-total-Kinase, anti-phospho-Substrate, anti-total-Substrate, and a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Methodology:
-
Cell Treatment: Seed cells (e.g., 1x10^6 cells/mL) and allow them to acclimate. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe for the total kinase protein and/or a loading control like β-Actin.
-
Analysis: Quantify band intensities using image analysis software. Calculate the ratio of phospho-protein to total protein for each treatment condition.
-
Protocol 3: Cell Proliferation Assay using Ba/F3 Cells
This assay measures the effect of this compound on the viability of Ba/F3 cells, an IL-3 dependent pro-B cell line that can be engineered to depend on specific oncogenic kinases for survival.[6]
-
Materials:
-
Parental Ba/F3 cells and Ba/F3 cells stably expressing a kinase of interest (e.g., FLT3-ITD, AXL, etc.).
-
Complete culture medium (RPMI + 10% FBS).
-
Recombinant murine IL-3 (for parental cells).
-
This compound stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
-
96-well clear-bottom white plates.
-
-
Methodology:
-
Cell Seeding:
-
Wash the engineered Ba/F3 cells to remove IL-3 and resuspend in medium without IL-3.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
As a control for general cytotoxicity, seed parental Ba/F3 cells in medium supplemented with IL-3.[6]
-
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add CellTiter-Glo® and incubate for 10 minutes).
-
Measure luminescence or fluorescence using a plate reader.
-
-
Analysis: Normalize the viability data to the DMSO control. Plot the percent viability against the log of this compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition). Comparing GI50 values between different engineered cell lines reveals the cellular potency and selectivity of this compound.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. jadpro.com [jadpro.com]
- 3. Selective Inhibition of FLT3 by this compound in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. FDA Approval Summary: this compound for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 11. ashpublications.org [ashpublications.org]
- 12. A noncanonical FLT3 gatekeeper mutation disrupts this compound binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. domainex.co.uk [domainex.co.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gilteritinib Resistance in FLT3-Mutated AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gilteritinib resistance in FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in FLT3-mutated AML?
Resistance to this compound can be broadly categorized into on-target and off-target mechanisms.
-
On-target mechanisms involve the acquisition of secondary mutations in the FLT3 gene itself. A common example is the "gatekeeper" mutation F691L, which has been shown to confer resistance to all currently available FLT3 inhibitors.[1][2] Another identified mutation is N701K, which also acts as a gatekeeper for this compound.[3][4] These mutations can interfere with the binding of this compound to the FLT3 kinase domain.
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for FLT3 signaling. These can include:
-
Mutations in downstream signaling molecules: Activating mutations in genes of the RAS/MAPK pathway, such as NRAS and KRAS, are frequently observed in patients who relapse on this compound.[5][6]
-
Upregulation of other kinases: Increased expression and activation of kinases like AXL and PIM1 can provide alternative survival signals to the leukemic cells.[1]
-
Microenvironment-mediated resistance: Bone marrow stromal cells can secrete cytokines like FLT3 ligand (FL) and fibroblast growth factor 2 (FGF2) that promote the survival of AML cells despite FLT3 inhibition.[4][7] The hematopoietic cytokines GM-CSF and IL-3 have also been shown to mediate resistance to FLT3 inhibitors.[8]
-
Q2: My AML cell line is showing reduced sensitivity to this compound in vitro. What are the possible causes and how can I investigate them?
Reduced sensitivity to this compound in your cell line model could be due to several factors. Here's a troubleshooting guide:
-
Confirm Cell Line Authenticity and FLT3 Mutation Status:
-
Perform short tandem repeat (STR) profiling to authenticate your cell line.
-
Sequence the FLT3 gene to confirm the presence of the expected ITD or TKD mutation and to screen for the emergence of secondary resistance mutations like F691L or N701K.
-
-
Investigate Off-Target Resistance Mechanisms:
-
Western Blot Analysis: Probe for the phosphorylation status of key downstream signaling proteins such as STAT5, AKT, and ERK to see if these pathways remain active in the presence of this compound.[9]
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Look for upregulation of alternative survival kinases like AXL or PIM1.
-
Co-culture Experiments: Culture your AML cells with bone marrow stromal cell lines (e.g., HS-5) to assess if the microenvironment confers resistance. You can then analyze the cytokine profile of the co-culture supernatant.
-
-
Review Experimental Conditions:
-
Drug Concentration and Stability: Ensure the this compound you are using is of high quality and the stock solutions are prepared and stored correctly. Perform a dose-response curve to accurately determine the IC50 in your specific cell line.
-
Culture Media Components: The presence of growth factors in your media could potentially contribute to resistance. For example, the presence of FLT3 ligand can be associated with resistance.[7]
-
Q3: What are some therapeutic strategies being explored to overcome this compound resistance?
Several strategies are under investigation to combat this compound resistance:
-
Combination Therapies: Combining this compound with other targeted agents is a promising approach.
-
BCL-2 Inhibitors (e.g., Venetoclax): Preclinical and clinical data suggest high synergy between this compound and venetoclax in FLT3-mutated AML.[10]
-
Other Kinase Inhibitors: Combining this compound with inhibitors of pathways that are upregulated in resistant cells, such as JAK inhibitors (e.g., ruxolitinib) or PI3K inhibitors, is being explored.[8][11]
-
Conventional Chemotherapy: Clinical trials are evaluating the combination of this compound with standard induction and consolidation chemotherapy.[12][13]
-
-
Novel FLT3 Inhibitors: New FLT3 inhibitors are being developed with activity against known resistance mutations.
-
Sitravatinib: This novel inhibitor has shown a potent inhibitory effect on the this compound-resistant FLT3-ITD-F691L mutation.[14]
-
HM43239: This compound has demonstrated inhibitory activity against FLT3 mutations that are resistant to other inhibitors.[15]
-
2082-0047: This novel inhibitor has shown sub-nanomolar potency against FLT3 mutants, including those with TKD mutations.[16]
-
-
Immunotherapy: Engaging the patient's immune system is another avenue of exploration. Combining FLT3 inhibitors with immunotherapies like IL-15 or CAR-T/NK cells is being investigated.[13]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTS/XTT) when testing this compound.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Drug Potency | Aliquot and store this compound at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | Ensure the incubation time is consistent across experiments and is long enough to observe a biological effect. |
| Serum Concentration | Variation in serum lots can affect cell growth and drug response. Test a new lot of serum before use in critical experiments. |
Problem: Difficulty in detecting changes in protein phosphorylation by Western blot after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing changes in phosphorylation. |
| Inefficient Protein Lysis | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice. |
| Low Antibody Quality | Use a validated phospho-specific antibody. Run appropriate positive and negative controls. |
| Insufficient Drug Concentration | Confirm that the this compound concentration used is sufficient to inhibit FLT3 phosphorylation in your cell model. |
Quantitative Data Summary
Table 1: In Vitro Activity of FLT3 Inhibitors Against Various FLT3 Mutations
| Cell Line/Mutation | This compound IC50 (nM) | Quizartinib IC50 (nM) | Midostaurin IC50 (nM) |
| Ba/F3 FLT3-ITD | 0.7 | 0.6 | 7.9 |
| Ba/F3 FLT3-D835Y | 0.7 | 45.1 | 10.3 |
| Ba/F3 FLT3-ITD+F691L | ~11-fold increase vs. ITD alone[4] | - | - |
| Ba/F3 FLT3-ITD+N701K | >10,000[3] | 1.733[3] | - |
Data compiled from multiple sources.[3][4][9] Note that IC50 values can vary between studies due to different experimental conditions.
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory FLT3-Mutated AML (ADMIRAL Trial)
| Outcome | This compound (n=247) | Salvage Chemotherapy (n=124) |
| Median Overall Survival | 9.3 months | 5.6 months |
| Complete Remission (CR/CRi) | 34% | 15.3% |
| Overall Response Rate | 67.6% | 25.8% |
Data from the ADMIRAL Phase 3 clinical trial.[1][5][17]
Key Experimental Protocols
1. Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTS, XTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Western Blot Analysis of FLT3 Signaling
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. In Vivo Xenograft Model of AML
-
Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NSG mice) with FLT3-mutated AML cells (e.g., MOLM-13).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
-
Drug Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via oral gavage at a specified dose and schedule (e.g., 10-30 mg/kg, once daily).
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., p-FLT3 levels by Western blot or immunohistochemistry).
Visualizations
Caption: Mechanisms of this compound resistance in FLT3-mutated AML.
Caption: A typical experimental workflow for studying this compound resistance.
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A noncanonical FLT3 gatekeeper mutation disrupts this compound binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Hematopoietic cytokines mediate resistance to targeted therapy in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Effects of this compound on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sitravatinib as a potent FLT3 inhibitor can overcome this compound resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. This compound: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
FLT3 F691L & Gilteritinib Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the FLT3 gatekeeper mutation F691L and its impact on gilteritinib efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the FLT3 F691L mutation and why is it significant?
The F691L mutation is a "gatekeeper" mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] The gatekeeper residue is critical for controlling access to a hydrophobic pocket within the kinase's ATP-binding site. The substitution of phenylalanine (F) with leucine (L) at position 691 sterically hinders the binding of certain tyrosine kinase inhibitors (TKIs), including this compound.[2][3][4] This mutation is a known mechanism of acquired resistance to this compound and other FLT3 inhibitors in patients with acute myeloid leukemia (AML).[2][5][6]
Q2: How does the F691L mutation mechanically confer resistance to this compound?
Computational modeling and molecular dynamics simulations show that the F691L mutation induces conformational changes in the activation loop (A-loop) and other key regions of the FLT3 protein.[3][4] This alteration leads to a steric clash, which weakens the binding affinity of this compound to the kinase domain.[2][3] The primary driving force for this reduced affinity stems from less favorable electrostatic and van der Waals interactions between the drug and the mutated protein.[4]
Q3: Is this compound completely ineffective against FLT3-F691L?
Not entirely, but its efficacy is significantly reduced. In vitro studies show that the F691L mutation leads to a moderate to high increase in the half-maximal inhibitory concentration (IC50) of this compound compared to FLT3-ITD alone.[7][8] Clinically, F691L mutations have been identified in patients who relapse after an initial response to this compound, particularly in those treated with doses lower than 200 mg.[5][6][9][10]
Q4: My this compound experiment on FLT3-mutated cells isn't showing the expected cytotoxic effect. How can I troubleshoot this?
-
Confirm the Mutation: First, confirm the presence of the F691L mutation using sequencing. Resistance may also arise from other mutations (e.g., N701K, Y693C/N, G697S) or off-target mechanisms like activation of parallel signaling pathways (e.g., NRAS mutations).[1][2]
-
Verify Drug Concentration and Potency: Ensure the this compound used is of high quality and that the concentrations tested are appropriate. Compare your results against established IC50 values for sensitive (FLT3-ITD) and resistant (FLT3-ITD/F691L) cell lines (see Table 1).
-
Assess Target Inhibition: Use Western blotting to check the phosphorylation status of FLT3 and its downstream targets (STAT5, AKT, ERK). In resistant cells, you will observe persistent phosphorylation even at high this compound concentrations.[2]
-
Confirm Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to determine if this compound is physically binding to the FLT3-F691L protein in your cells. A lack of thermal stabilization upon drug treatment would confirm impaired target engagement.[11][12]
Data Presentation
Table 1: this compound IC50 Values in FLT3-Mutated Ba/F3 Cell Lines
The following table summarizes the in vitro potency of this compound against Ba/F3 cells engineered to express different FLT3 mutations.
| Cell Line Expressing | This compound IC50 (nM) | Fold Change vs. FLT3-ITD | Reference |
| FLT3-ITD | 0.7 - 4.5 | - | [8][13] |
| FLT3-ITD + F691L | 30 - 64 | ~7-91x | [8][9] |
| FLT3-ITD + D835Y | 0.9 | ~1.3x | [8] |
| FLT3-WT | >1000 | >222x | [8] |
Note: IC50 values can vary based on specific experimental conditions and cell line batches.
Visualizations
FLT3 Signaling Pathway
Caption: Canonical FLT3 signaling pathways activated upon ligand binding.[1][14][15][16]
This compound Resistance Mechanism
Caption: Steric hindrance model for this compound resistance by F691L mutation.
Experimental Workflow for Investigating Resistance
Caption: Workflow for confirming this compound resistance due to F691L mutation.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol is adapted from methods used to assess TKI sensitivity in hematopoietic cell lines.[13][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Ba/F3 cells expressing FLT3-ITD and FLT3-ITD/F691L
-
RPMI or DMEM media with 10% FBS
-
96-well white, clear-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 2.0 Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Ba/F3 cells at a density of 1 x 10³ to 5 x 10³ cells/well in 50 µL of culture medium in a 96-well plate.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range is 0 to 1000 nM.[13]
-
Treatment: Add 50 µL of the 2x this compound dilutions to the appropriate wells. Include "untreated" (vehicle/DMSO only) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.[17]
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis:
-
Define the signal from "untreated" wells as 100% viability and "medium only" wells as 0% viability.
-
Calculate the relative cell viability for each this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol is for assessing the inhibition of FLT3 signaling activity.[13][18]
Objective: To detect changes in FLT3 phosphorylation (at Tyr589/591) in response to this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk for phospho-proteins as it contains casein, which can increase background.[19]
-
Primary antibodies:
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment & Lysis:
-
Protein Quantification: Determine protein concentration of the supernatant.
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and run under standard conditions.[18]
-
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]
-
Incubate with primary antibody (e.g., anti-p-FLT3, diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane 3-4 times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 to confirm equal protein loading.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for CETSA to measure the direct binding of this compound to FLT3 in a cellular context.[11][12][22]
Objective: To assess the thermal stabilization of the FLT3 protein by this compound as an indicator of target engagement.
Materials:
-
Intact cells (e.g., MOLM14).
-
This compound and DMSO vehicle.
-
Phosphate-buffered saline (PBS).
-
PCR tubes and a thermal cycler with a temperature gradient function.
-
Lysis equipment (e.g., for freeze-thaw cycles).
-
Ultracentrifuge.
-
Method for protein detection (e.g., Western blot, ELISA).
Procedure:
-
Compound Treatment: Treat two aliquots of intact cells: one with a high concentration of this compound (e.g., 10-20 µM) and one with DMSO. Incubate at 37°C for a set time (e.g., 1 hour) to allow for cell penetration and binding.[22]
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 3°C intervals) for 3 minutes, followed by a cooling step to room temperature.[22]
-
-
Cell Lysis: Lyse the cells to release intracellular proteins. This can be done by repeated freeze-thaw cycles.
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[22]
-
-
Quantification of Soluble FLT3:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of soluble FLT3 protein remaining in each supernatant using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
For each treatment condition (DMSO vs. This compound), plot the amount of soluble FLT3 against the temperature.
-
A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates thermal stabilization and confirms target engagement.[12] In cells with the F691L mutation, this thermal shift is expected to be minimal or absent.
-
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A noncanonical FLT3 gatekeeper mutation disrupts this compound binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding this compound resistance to FLT3-F691L mutation through an integrated computational strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations [escholarship.org]
- 6. This compound is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Anti-Tumor Effects of this compound on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Bone Marrow Microenvironment-Mediated Gilteritinib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of the bone marrow microenvironment (BMM) on gilteritinib resistance in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FLT3-ITD AML cells, which are sensitive to this compound in suspension culture, become resistant when co-cultured with bone marrow stromal cells (BMSCs). Is this expected?
A1: Yes, this is a widely observed phenomenon known as stroma-mediated drug resistance. The bone marrow microenvironment provides protective signals that allow AML cells to survive despite potent FLT3 inhibition with this compound.[1][2][3] This protection is mediated by both direct cell-cell contact and the secretion of soluble factors from the stromal cells.[2][3]
Q2: What are the key soluble factors secreted by BMSCs that I should be aware of in my co-culture experiments?
A2: Fibroblast growth factor 2 (FGF2) and FLT3 ligand (FL) are two of the most critical soluble factors secreted by BMSCs that have been shown to protect FLT3-mutated AML cells from this compound.[4][5] These ligands can reactivate downstream signaling pathways even in the presence of this compound.[4][6]
Q3: I am not seeing a significant protective effect from my BMSC co-culture. What are some potential reasons?
A3: Here are a few troubleshooting steps:
-
Stromal Cell Health and Confluency: Ensure your stromal cells are healthy and form a confluent monolayer before adding the AML cells. A pre-seeding period of at least 24 hours is recommended.[7]
-
AML to Stromal Cell Ratio: The ratio of AML cells to stromal cells can influence the degree of protection. This may need to be optimized for your specific cell lines.
-
Media Composition: Ensure the co-culture media supports the growth of both cell types. Standard RPMI or IMDM supplemented with FBS is typically used.
-
Source of Stromal Cells: Primary human BMSCs may provide a more robust protective effect compared to some immortalized stromal cell lines.
Q4: Which signaling pathways are most critical to investigate when studying BMM-induced this compound resistance?
A4: The reactivation of the MAPK/ERK pathway is a key mechanism of stromal-mediated resistance to FLT3 inhibitors, including this compound.[1][2][7] While STAT5 signaling is typically inhibited by this compound, persistent ERK activation is often observed in co-cultures.[2][7] The PI3K/AKT pathway may also play a role.[1] In hypoxic conditions, the TEC-family kinase BMX and downstream pSTAT5 signaling have been implicated.[8][9]
Q5: My western blots show that pFLT3 and pSTAT5 are inhibited by this compound in my co-culture, yet the AML cells survive. What should I look for?
A5: This is a common finding. While this compound effectively inhibits its direct target, FLT3, the protective effect of the BMM is often mediated by the activation of bypass signaling pathways. You should probe for the phosphorylation of ERK (pERK).[2][7] Persistent pERK in the presence of this compound is a strong indicator of stromal-mediated resistance.[2][7]
Q6: How can I model the "early" and "late" stages of this compound resistance in my experiments?
A6: A two-step model can be used to recapitulate the evolution of resistance.[4][5]
-
Early Resistance: Culture FLT3-mutated AML cells with exogenous FGF2 and FLT3 ligand in the presence of this compound. This models the microenvironment-dependent survival phase.[4][5]
-
Late Resistance: After establishing early resistance, withdraw the protective ligands. The cells may initially regain sensitivity but will eventually develop intrinsic, ligand-independent resistance, often through the acquisition of new mutations (e.g., in NRAS).[4][10]
Quantitative Data Summary
Table 1: Effect of Soluble Factors on this compound IC50 in MOLM14 Cells
| Condition | This compound IC50 (nM) | Fold Change in IC50 |
| This compound alone | ~5 | - |
| This compound + FGF2 (10 ng/mL) | ~20 | ~4 |
| This compound + FL (10 ng/mL) | ~25 | ~5 |
Data synthesized from representative studies demonstrating the protective effect of exogenous cytokines.[4]
Table 2: Common Genetic Alterations in Late-Stage this compound Resistance
| Gene | Mutation Type | Frequency in Resistant Models |
| NRAS | Activating point mutations (e.g., G12S, G12D) | High (observed in the majority of late resistant cultures) |
| FLT3 | Gatekeeper mutation (F691L) | Low |
| FLT3 | Novel mutation (N701K) | Low |
This table summarizes findings on acquired mutations after prolonged this compound exposure in vitro.[4][5]
Experimental Protocols
Protocol 1: AML-BMSC Co-culture for Drug Resistance Assay
-
Stromal Cell Seeding: Seed primary human BMSCs or a stromal cell line (e.g., HS-5) in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours (e.g., 7,000-8,000 cells/well).[7]
-
AML Cell Seeding: After stromal cells have adhered and formed a monolayer, remove the medium and add FLT3-mutated AML cells (e.g., MOLM14, MV4-11) in fresh culture medium at a density of 2-5 x 10^4 cells/well.
-
Drug Treatment: Add this compound at a range of concentrations to the co-cultures. Include control wells with AML cells alone and stromal cells alone.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Assess the viability of the AML cells using a method that distinguishes them from the adherent stromal layer. This can be done by carefully collecting the suspension cells for analysis with CellTiter-Glo®, Annexin V/PI staining via flow cytometry, or manual cell counting with trypan blue.
Protocol 2: Western Blot for Signaling Pathway Analysis in Co-cultures
-
Co-culture Setup: Establish co-cultures in 6-well plates using a similar procedure as described in Protocol 1, scaling up the cell numbers accordingly.
-
Drug Treatment: Treat the co-cultures with DMSO (vehicle control) or a fixed concentration of this compound (e.g., 10-100 nM) for a specified time (e.g., 4, 24, or 48 hours).
-
Cell Lysis:
-
Carefully aspirate the medium and collect the suspension AML cells by centrifugation.
-
Wash the remaining adherent stromal layer with ice-cold PBS.
-
Lyse the AML cell pellet and the adherent stromal cells separately in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: BMM-mediated signaling pathways contributing to this compound resistance.
Caption: Workflow for assessing stroma-mediated this compound resistance.
Caption: Stepwise evolution from extrinsic to intrinsic this compound resistance.
References
- 1. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone marrow stroma-mediated resistance to FLT3 inhibitors in FLT3-ITD AML is mediated by persistent activation of extracellular regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The AML microenvironment catalyzes a step-wise evolution to this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A noncanonical FLT3 gatekeeper mutation disrupts this compound binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML [mdpi.com]
- 7. Bone marrow stroma-mediated resistance to FLT3 inhibitors in FLT3-ITD AML is mediated by persistent activation of extracellular regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BMX kinase mediates this compound resistance in FLT3-mutated AML through microenvironmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AML microenvironment catalyzes a stepwise evolution to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gilteritinib Dosage In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using gilteritinib in in vitro experiments. Our goal is to help you optimize your experimental design to achieve reliable results while avoiding cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinases.[1][2][3] In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[4] This aberrant signaling promotes the proliferation and survival of leukemic cells.[4] this compound binds to the ATP-binding site of the FLT3 receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including STAT5, ERK, and AKT.[1][4][5] This inhibition ultimately leads to apoptosis (programmed cell death) in cancer cells.[4][6][7]
Q2: What are the typical IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, the specific FLT3 mutation status, and the assay conditions. Below is a summary of reported IC50 values.
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.92 - 3.8 | [5][8][9] |
| MOLM-13 | FLT3-ITD | 2.9 - 19.0 | [5][9] |
| MOLM-14 | FLT3-ITD | 25.0 | [9] |
| SEMK2 | Wild-Type FLT3 | ~5 | [10][11] |
| Ba/F3-ITD | Transfected FLT3-ITD | ~1 | [10][11] |
| KYSE30 | AXL-expressing | 1490 ± 840 | [3] |
| TE-1 | AXL-expressing | 740 ± 300 | [3] |
| A2780 | AXL-expressing | 510 ± 10 | [3] |
| SK-OV-3 | AXL-expressing | 2370 ± 90 | [3] |
| HGC-27 | AXL-expressing | 330 ± 20 | [3] |
| MKN45 | AXL-expressing | 340 ± 10 | [3] |
Q3: What are the known off-target effects of this compound?
While this compound is a potent FLT3 inhibitor, it also demonstrates inhibitory activity against other kinases. The most notable off-target effect is the inhibition of the AXL receptor tyrosine kinase.[10][12] The IC50 for AXL is reported to be around 0.73 nM in cell-free assays and 41 nM in cell-based assays.[5][13] AXL has been implicated in chemoresistance and the activation of FLT3 signaling.[10][14] this compound also shows inhibitory activity against ALK, LTK, and to a much lesser extent, c-KIT.[5][6] Inhibition of c-KIT by some other FLT3 inhibitors has been associated with myelosuppression; however, this compound's significantly lower potency against c-KIT (IC50 ~230 nM) may reduce this risk.[2][5]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause: The cell line being used is highly sensitive to this compound.
-
Troubleshooting Steps:
-
Verify IC50: Ensure that the concentrations being used are appropriate for your specific cell line by performing a dose-response curve to determine the IC50 empirically in your system.
-
Check FLT3 Status: Confirm the FLT3 mutation status of your cell line. Cells with FLT3-ITD mutations are generally more sensitive to this compound.[10][11]
-
Reduce Incubation Time: Shorten the duration of drug exposure. A time-course experiment can help determine the optimal treatment window to observe the desired effects without excessive toxicity.
-
Serum Concentration: Be aware that the presence of serum proteins can affect drug availability. Assays performed in low-serum or serum-free media may show increased potency. The IC50 for FLT3-ITD inhibition can increase from the low nanomolar range in media to 17-33 nM in plasma.[13]
-
Problem 2: No significant inhibition of cell proliferation or induction of apoptosis is observed.
-
Possible Cause 1: The this compound concentration is too low.
-
Troubleshooting Steps:
-
Increase Concentration: Titrate the concentration of this compound upwards. Refer to the IC50 table above for guidance on effective concentration ranges for different cell lines.
-
Extend Incubation Time: Increase the duration of treatment. Some effects, such as apoptosis, may require longer exposure times (e.g., 24-72 hours).[15][16]
-
-
Possible Cause 2: The cell line is resistant to this compound.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of FLT3 and AXL in your cell line via Western blot or flow cytometry.
-
Assess Target Phosphorylation: Check the phosphorylation status of FLT3 and its downstream targets (STAT5, ERK, AKT) to confirm that the drug is engaging its target.[5] A lack of change in phosphorylation may indicate a resistance mechanism.
-
Consider Resistance Mutations: Be aware of potential resistance mutations, such as the F691 gatekeeper mutation, which can reduce the effectiveness of this compound.[10]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Drug Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. This compound is typically dissolved in DMSO.[15] Ensure the final DMSO concentration is consistent across all treatment groups and is at a non-toxic level for your cells.
-
Assay Timing: Perform assays at consistent time points after treatment.
-
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell proliferation.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[15]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).[15][16]
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot for FLT3 Phosphorylation
This protocol is to assess the inhibition of FLT3 signaling by this compound.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a short duration (e.g., 1-2 hours) to observe direct effects on phosphorylation.[5][13]
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to normalize the phospho-signal to the total amount of FLT3 protein.
-
Visualizations
Caption: this compound inhibits FLT3 and AXL signaling pathways.
Caption: Workflow for in vitro assessment of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of this compound, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jadpro.com [jadpro.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent Gilteritinib results in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during in vitro experiments with Gilteritinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2][3] In acute myeloid leukemia (AML), mutations in the FLT3 gene, particularly internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival of leukemic cells.[1] this compound inhibits the autophosphorylation of the FLT3 receptor and its downstream signaling pathways, such as STAT5, ERK, and AKT, which ultimately induces apoptosis in cancer cells.[4]
Q2: How should I prepare and store this compound for cell culture experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5]
-
Solubility: this compound is soluble in DMSO at approximately 30 mg/mL. It has lower solubility in ethanol (approx. 20 mg/mL) and is sparingly soluble in aqueous buffers.[5]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 5.527 mg of this compound (FW: 552.7 g/mol ) in 1 mL of DMSO.
-
Storage: Store the DMSO stock solution at -20°C for up to one year or at -80°C for longer-term storage.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[5] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Q3: In which cell lines is this compound active?
This compound is most effective in cell lines harboring FLT3 mutations (ITD or TKD). Commonly used AML cell lines in this compound studies include:
-
MOLM-13 and MOLM-14: These cell lines have an FLT3-ITD mutation and are highly sensitive to this compound.[4]
-
MV4-11: This cell line also contains an FLT3-ITD mutation and is sensitive to this compound.[6]
-
EOL-1: This cell line has a FLT3-ITD mutation.
-
HL-60: This cell line is FLT3 wild-type and is generally less sensitive to this compound.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: I am observing significant variability in this compound IC50 values between experiments. What could be the cause and how can I troubleshoot this?
Inconsistent IC50 values are a common issue in cell culture experiments. Several factors can contribute to this variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Density | Seeding density can significantly impact drug sensitivity. Higher cell densities can sometimes lead to increased resistance. Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates by proper mixing before and after seeding. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). This can lead to different IC50 values.[7] Use the same viability assay for all comparative experiments. Be aware of the limitations of your chosen assay. |
| Incubation Time | The duration of drug exposure can affect the IC50 value. Longer incubation times may result in lower IC50 values. Optimize and standardize the incubation time for your specific cell line and experimental goals. A common incubation time for this compound is 48 to 72 hours.[6][8] |
| This compound Stock Solution | Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C. Always use a fresh aliquot for each experiment. |
| Cell Line Instability | Cell lines can change genetically and phenotypically over time with continuous passaging. Use low-passage number cells for your experiments. Regularly perform cell line authentication to ensure the identity and characteristics of your cells. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. Use a consistent and recorded lot and concentration of FBS for all experiments. Consider serum-starving the cells for a few hours before drug treatment, if appropriate for your cell line. |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: No or Reduced Effect of this compound
Q: I am not observing the expected cytotoxic effect of this compound on my FLT3-mutated cell line. What should I do?
A lack of response in a typically sensitive cell line can be due to several experimental factors or acquired resistance.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and dilutions. Ensure that the final concentration in the cell culture medium is correct. Perform a dose-response experiment with a wider range of concentrations. |
| Drug Inactivity | The this compound stock may have degraded. Prepare a fresh stock solution from the powder. Test the new stock on a sensitive control cell line (e.g., MOLM-14) to confirm its activity. |
| Cell Line Resistance | Continuous culturing can lead to the selection of resistant clones. Acquire a new, low-passage vial of the cell line from a reputable cell bank. Sequence the FLT3 gene in your cell line to check for secondary mutations that may confer resistance. |
| Presence of Growth Factors | High concentrations of certain growth factors in the culture medium can sometimes bypass the FLT3 signaling pathway, reducing the effect of this compound.[9] Consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if compatible with your cell line's health. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination. |
Signaling Pathway of this compound Action and Resistance
Caption: Simplified this compound signaling and resistance pathway.
Issue 3: Unexpected Off-Target Effects or Cellular Stress
Q: I am observing unexpected changes in my cells, such as altered morphology or reduced proliferation in my control (untreated) cells, after adding the vehicle (DMSO). What could be the problem?
Unexpected cellular responses can sometimes be attributed to the vehicle used to dissolve the drug or other off-target effects.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess the effect of the solvent alone. |
| Off-Target Kinase Inhibition | This compound can inhibit other kinases besides FLT3, such as AXL and c-Kit, although with lower potency.[5] If you suspect off-target effects, you can try to rescue the phenotype by adding downstream signaling molecules or use a more specific FLT3 inhibitor as a control if available. |
| Altered Cellular Metabolism | This compound has been shown to affect glutamine metabolism in AML cells.[10] Be aware that metabolic pathways may be altered, which could influence cellular behavior and the results of metabolic assays. |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Add 100 µL of the 2x drug solution to the appropriate wells. Include wells with untreated cells and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-FLT3 (p-FLT3)
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FLT3 (Tyr591) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total FLT3 and a loading control like β-actin or GAPDH.[4]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-14 | ITD | 0.7 - 1.8 | [11] |
| MV4-11 | ITD | ~1 | [6] |
| SEMK2 | Wild-Type | 5 | [11] |
| TF-1 (c-Kit) | Wild-Type | 102 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions as detailed in the troubleshooting section.
References
- 1. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pim Kinase Inhibitors Increase this compound Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Bypass Gilteritinib-Induced Clonal Evolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to overcome Gilteritinib resistance driven by clonal evolution in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound in FLT3-mutated AML is predominantly driven by clonal evolution. The most common mechanisms include:
-
Activation of the RAS/MAPK pathway: Treatment-emergent mutations in genes such as NRAS and KRAS are the most frequently observed mechanism of resistance.[1][2] These mutations can occur in the original FLT3-mutated clone or in a separate subclone that expands under the selective pressure of this compound.
-
Secondary FLT3 mutations: The "gatekeeper" mutation F691L in the FLT3 kinase domain can emerge, which confers resistance to this compound and other type I FLT3 inhibitors.[3][4][5] Another described mutation conferring resistance is N701K.[6][7]
-
Clonal "swapping": In some cases, the original FLT3-mutated clone is eradicated by this compound, but a pre-existing or newly evolved FLT3-wild-type clone with other driver mutations expands, leading to relapse.[3]
-
Bypass signaling: Upregulation of other signaling pathways, such as the PI3K/AKT/mTOR pathway, can also contribute to resistance.
-
Microenvironment-mediated resistance: Bone marrow stromal cells can secrete FLT3 ligand (FL), which can reactivate FLT3 signaling and reduce this compound efficacy.[8][9] Stromal cells can also express CYP3A4, an enzyme that can metabolize and inactivate this compound.[8]
Q2: How can I detect the emergence of this compound-resistant clones in my experiments?
A2: Serial monitoring of clonal architecture is crucial. We recommend the following approaches:
-
Next-Generation Sequencing (NGS): Perform targeted or whole-exome sequencing on cell populations or patient samples at baseline and at multiple time points during this compound treatment, especially upon signs of relapse. This can identify the emergence of mutations in genes like NRAS, KRAS, and FLT3.[1][2]
-
Single-Cell DNA Sequencing: This powerful technique can elucidate complex clonal dynamics, distinguishing between the acquisition of new mutations within the founding clone and the expansion of distinct subclones.[1]
-
Phospho-protein analysis: Monitor the phosphorylation status of key downstream signaling proteins like ERK and STAT5 by Western blot or flow cytometry. Reactivation of these pathways in the presence of this compound is a hallmark of resistance.[10][11]
Q3: What are the most promising therapeutic strategies to overcome this compound resistance?
A3: The leading strategy is combination therapy.[12] Based on the known resistance mechanisms, the following combinations are under investigation:
-
This compound + MEK inhibitors (e.g., Trametinib): This combination is designed to counteract resistance mediated by RAS/MAPK pathway activation.[13]
-
This compound + BCL-2 inhibitors (e.g., Venetoclax): This combination has shown synergistic effects in preclinical models and promising results in clinical trials, potentially by targeting different survival pathways in AML cells.[5][12][13]
-
This compound + Hypomethylating Agents (HMAs; e.g., Azacitidine): This combination has also demonstrated clinical activity, possibly by altering the epigenetic landscape of AML cells and increasing their sensitivity to this compound.[12][14]
-
Novel FLT3 inhibitors: For resistance driven by specific FLT3 mutations like F691L, novel inhibitors with activity against these mutations, such as Sitravatinib, are being explored.[15]
Troubleshooting Guides
Problem 1: My FLT3-ITD positive cell line (e.g., MV4-11, MOLM-13) is showing increasing resistance to this compound in my long-term culture.
| Possible Cause | Suggested Solution |
| Emergence of RAS/MAPK pathway mutations. | 1. Perform targeted NGS on the resistant cell population to screen for mutations in NRAS, KRAS, and other related genes. 2. Assess the phosphorylation status of ERK1/2 via Western blot. Increased p-ERK levels in the presence of this compound indicate pathway reactivation. 3. Test the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib) to re-sensitize the cells. |
| Acquisition of a secondary FLT3 mutation (e.g., F691L). | 1. Sequence the FLT3 gene in the resistant cells to identify secondary mutations. 2. If a known resistance mutation is found, consider testing novel FLT3 inhibitors that have demonstrated efficacy against these specific mutations (e.g., Sitravatinib for F691L).[15] |
| Expansion of a minor, pre-existing resistant subclone. | 1. Perform single-cell sequencing to analyze the clonal heterogeneity of your cell line. 2. If a distinct resistant subclone is identified, characterize its genetic profile to guide the selection of an appropriate combination therapy. |
Problem 2: My in vivo AML xenograft model, initially responsive to this compound, is now showing tumor regrowth.
| Possible Cause | Suggested Solution |
| Clonal evolution leading to resistance. | 1. Harvest the relapsed tumor and perform NGS to identify acquired resistance mutations as described for the in vitro scenario. 2. Establish a new cell line from the resistant tumor to enable in vitro testing of combination therapies. 3. Initiate a new in vivo study with the resistant model to evaluate the efficacy of combination therapies identified from in vitro screening. |
| Microenvironment-mediated resistance. | 1. Analyze the tumor microenvironment for the expression of FLT3 ligand and CYP3A4. 2. Consider co-culture experiments with stromal cells to investigate their role in conferring resistance. 3. Evaluate therapies that target the tumor microenvironment in combination with this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines
| Cell Line | FLT3 Mutation Status | Inhibitor | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | This compound | 0.92 | [8] |
| MOLM-13 | FLT3-ITD | This compound | 2.9 | [8] |
| Ba/F3 | FLT3-ITD | This compound | 1.8 | [8] |
| Ba/F3 | FLT3-D835Y | This compound | 1.6 | [8] |
| Ba/F3 | FLT3-ITD-D835Y | This compound | 2.1 | [8] |
| Ba/F3 | FLT3-ITD-F691L | This compound | 22 | [8] |
| Ba/F3 | FLT3-ITD-F691I | This compound | 49 | [8] |
| MOLM-14 | FLT3-ITD | This compound | 20.3 | [5] |
| MV4-11 | FLT3-ITD | Venetoclax | 12.5 | [5] |
| MOLM-14-R | Lestaurtinib-Resistant | This compound + Venetoclax | CI < 1 (Synergistic) | [5] |
| Ba/F3 | FLT3-WT | This compound | 19.7 | [9] |
| Ba/F3 | FLT3-ITD | Quizartinib | 0.4 | [9] |
| Ba/F3 | FLT3-WT | Quizartinib | 6.3 | [9] |
CI = Combination Index
Table 2: Clinical Response Rates of this compound Monotherapy vs. Combination Therapies in Relapsed/Refractory FLT3-mutated AML
| Therapy | Study/Analysis | Patient Population | Composite Complete Remission (CRc) Rate | Overall Survival (OS) | Reference |
| This compound Monotherapy | ADMIRAL Phase III | R/R FLT3-mutated AML | 34.0% | 9.3 months | [11] |
| Salvage Chemotherapy | ADMIRAL Phase III | R/R FLT3-mutated AML | 15.3% | 5.6 months | [11] |
| This compound + HMA + Venetoclax | Retrospective | R/R FLT3-mutated AML | 66.7% | Not Reported | [12] |
| This compound + HMA | Retrospective | R/R FLT3-mutated AML | 18.2% | Not Reported | [12] |
| This compound + Venetoclax | Retrospective | R/R FLT3-mutated AML | 50.0% | Not Reported | [12] |
| This compound + Chemotherapy | Phase I/II | Newly Diagnosed FLT3-mutated AML | 86.6% | 86.6% at 12 months | [16] |
R/R = Relapsed/Refractory; HMA = Hypomethylating Agent
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is for assessing the cytotoxic effects of this compound and combination therapies on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
96-well clear, flat-bottom plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other compounds of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds (e.g., this compound) in complete culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
2. Western Blot for Phosphorylated Proteins (p-ERK)
This protocol is for detecting the activation of downstream signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the desired compounds for the specified time.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][18]
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) as a loading control.
3. Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions within the FLT3 signaling pathway.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[2]
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Add Protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: FLT3 signaling pathway in AML.
Caption: Workflow for investigating this compound resistance.
Caption: Models of clonal evolution under this compound pressure.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of this compound, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. ashpublications.org [ashpublications.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase 1/2 study of this compound in combination with chemotherapy in newly diagnosed patients with AML in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Gilteritinib Technical Support Center: Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Gilteritinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of this compound?
This compound is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] However, it also exhibits inhibitory activity against other kinases, which can lead to off-target effects in your experiments. The primary known off-target kinases include AXL, Anaplastic Lymphoma Kinase (ALK), and Leukocyte Receptor Tyrosine Kinase (LTK).[1][4] At higher concentrations, it can also inhibit c-Kit.[3][5]
Q2: My experimental results are inconsistent with pure FLT3 inhibition. Could off-target effects be the cause?
Yes, unexpected phenotypes or signaling alterations could be due to this compound's off-target activities. For instance, inhibition of AXL has been implicated in overcoming resistance to FLT3 inhibitors.[1] If your experimental system expresses multiple this compound-sensitive kinases, the observed phenotype will be a composite of inhibiting all these targets. It is crucial to characterize the expression of key off-target kinases like AXL and ALK in your model system.
Q3: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still achieves significant inhibition of FLT3. Performing a dose-response experiment is critical to identify the optimal concentration for your specific cell line and experimental endpoint. Additionally, consider using a more selective FLT3 inhibitor as a control to dissect FLT3-specific effects from off-target effects.
Q4: What are the known mechanisms of resistance to this compound that involve off-target pathways?
Resistance to this compound can occur through both on-target mutations in FLT3 (e.g., F691L gatekeeper mutation) and off-target mechanisms.[6][7][8] A predominant off-target resistance mechanism is the activation of parallel signaling pathways, most notably the RAS/MAPK pathway.[9][10][11] Mutations in genes such as NRAS, KRAS, and PTPN11 can bypass the need for FLT3 signaling and confer resistance to this compound.[10][12]
Q5: Are there commercially available tools to predict or assess the off-target profile of this compound?
Several commercially available services and in-house assays can be used to assess the kinase selectivity profile of inhibitors like this compound. These typically involve large-scale kinase panel screening assays (e.g., using radiometric, fluorescence, or luminescence-based detection) to determine the IC50 values against a broad range of kinases.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell toxicity or altered phenotype at high concentrations. | Off-target kinase inhibition. | 1. Perform a dose-response curve to determine the IC50 for both on-target (FLT3) and potential off-target kinases in your system. 2. Use the lowest effective concentration that inhibits FLT3 without significantly affecting known off-targets. 3. Compare results with a structurally different and more selective FLT3 inhibitor. |
| Development of resistance to this compound without new FLT3 mutations. | Activation of bypass signaling pathways (e.g., RAS/MAPK). | 1. Perform targeted sequencing or whole-exome sequencing to identify mutations in common resistance-associated genes (NRAS, KRAS, PTPN11). 2. Use immunoblotting to assess the activation status of downstream effectors in the RAS/MAPK pathway (e.g., p-MEK, p-ERK). 3. Consider combination therapies with inhibitors of the identified bypass pathway. |
| Variability in drug response across different cell lines. | Differential expression of on-target and off-target kinases. | 1. Profile the expression levels of FLT3, AXL, ALK, and other potential off-target kinases in your cell lines using qPCR or immunoblotting. 2. Correlate the expression levels with the observed sensitivity to this compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against On-Target and Off-Target Kinases
| Kinase | Mutation Status | IC50 (nM) | Reference(s) |
| FLT3 | Wild-Type | 5 | [5] |
| ITD | 0.7 - 1.8 | [5] | |
| D835Y | 1.6 | [4] | |
| ITD-D835Y | 2.1 | [4] | |
| ITD-F691L | 22 | [4] | |
| AXL | Not specified | 0.73 | [4] |
| ALK | Not specified | Inhibited by >50% at 1 nM | [4] |
| LTK | Not specified | Inhibited by >50% at 1 nM | [4] |
| c-Kit | Wild-Type | 102 | [5] |
| ROS | Not specified | Inhibited by >50% at 5 nM | [4] |
| RET | Not specified | Inhibited by >50% at 5 nM | [4] |
| MER | Not specified | Inhibited by >50% at 5 nM | [4] |
Key Experimental Protocols
Protocol 1: Assessing this compound's On-Target and Off-Target Effects on Kinase Phosphorylation via Immunoblotting
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-AXL, total AXL, p-STAT5, total STAT5, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Evaluating Cell Viability to Determine On- and Off-Target Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
-
Viability Assay:
-
Add a viability reagent such as MTT or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Incubate according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: On-target (FLT3) and off-target (AXL) signaling pathways inhibited by this compound.
References
- 1. Selective Inhibition of FLT3 by this compound in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new FLT3 inhibitor with two cases: the this compound experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. This compound: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
Technical Support Center: Enhancing Gilteritinib Efficacy in AML Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of Gilteritinib in combination with other inhibitors in Acute Myeloid Leukemia (AML) models.
Frequently Asked Questions (FAQs)
Q1: We are observing suboptimal efficacy with this compound monotherapy in our FLT3-mutated AML cell lines. What combination strategies could enhance its anti-leukemic activity?
A1: Suboptimal efficacy with this compound monotherapy can be overcome by combining it with inhibitors that target key survival pathways in AML. Several preclinical and clinical studies have demonstrated synergistic effects with the following classes of inhibitors:
-
Bcl-2 Inhibitors (e.g., Venetoclax): This is a well-documented synergistic combination. This compound can downregulate the anti-apoptotic protein Mcl-1, thereby increasing the dependence of AML cells on Bcl-2 for survival.[1] Venetoclax then directly inhibits Bcl-2, leading to potent induction of apoptosis.[1] This combination has shown high response rates in clinical trials for relapsed/refractory FLT3-mutated AML.[2][3][4][5]
-
Chemotherapy Agents (e.g., Cytarabine, Daunorubicin, Idarubicin, Azacitidine): Preclinical studies have shown that combining this compound with standard chemotherapy agents potentiates apoptosis in FLT3-ITD positive AML cell lines and reduces tumor volume in xenograft models.[6][7]
-
MCL-1 Inhibitors (e.g., AMG 176): The combination of this compound with a selective MCL-1 inhibitor has demonstrated strong synergistic effects in preclinical models of FLT3-ITD mutated AML, leading to increased apoptosis and tumor regression.[8]
-
PI3K/mTOR Inhibitors: Constitutive activation of the PI3K/AKT/mTOR pathway is a known resistance mechanism to FLT3 inhibitors.[9][10] Combining this compound with PI3K/mTOR inhibitors can overcome this resistance and enhance cell death in FLT3-ITD positive AML cells.[9][10]
-
Pim Kinase Inhibitors: Co-treatment with Pim kinase inhibitors and this compound has been shown to be synergistic in FLT3-ITD expressing cell lines, leading to increased apoptosis.[11]
-
CDK4/6 Inhibitors (e.g., Abemaciclib): The combination of this compound with CDK4/6 inhibitors is being explored, with some studies suggesting potential synergistic anti-tumor effects.[12]
Q2: Our lab is investigating resistance to this compound. What are the common molecular mechanisms of resistance we should look for?
A2: Resistance to this compound can be multifactorial. The most common mechanisms observed in preclinical and clinical settings include:
-
On-Target FLT3 Mutations:
-
Gatekeeper Mutations (e.g., F691L): These mutations can prevent the binding of this compound to the FLT3 kinase domain.[13][14]
-
Tyrosine Kinase Domain (TKD) Mutations (e.g., D835): While this compound is generally effective against most TKD mutations, novel mutations can still emerge and confer resistance.[13][15]
-
-
Off-Target (Bypass) Signaling Pathway Activation:
-
RAS/MAPK Pathway Mutations: Acquired mutations in genes such as NRAS and KRAS are a frequent cause of resistance, leading to the reactivation of downstream signaling independent of FLT3.[14][16][17][18]
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of this pathway can promote cell survival and proliferation despite FLT3 inhibition.[9][10]
-
-
Clonal Evolution:
-
Microenvironment-Mediated Resistance:
-
Stromal Cell Protection: Bone marrow stromal cells can secrete factors like the FLT3 ligand, which can compete with this compound for binding, or they can metabolize the drug through enzymes like CYP3A4, reducing its local concentration.[17]
-
Troubleshooting Guides
Problem 1: Inconsistent synergy observed when combining this compound with Venetoclax in vitro.
| Possible Cause | Troubleshooting Step |
| Cell Line Specific Differences | Different AML cell lines exhibit varying dependencies on Bcl-2 and Mcl-1. Ensure you are using well-characterized FLT3-mutated cell lines such as MOLM-13 and MV4-11, which have demonstrated synergy in published studies.[1] Consider testing a panel of cell lines to assess the robustness of the synergistic effect. |
| Suboptimal Dosing and Scheduling | The synergistic effect is often dose-dependent. Perform dose-response matrix experiments to determine the optimal concentrations of both this compound and Venetoclax. Consider sequential vs. concurrent treatment schedules. Pre-treatment with this compound for 24-48 hours to downregulate Mcl-1 before adding Venetoclax may enhance synergy. |
| Inappropriate Assay for Synergy | The choice of assay can influence the interpretation of synergy. Utilize multiple assays to assess synergy, such as proliferation assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), and calculate combination indices (CI) using the Chou-Talalay method. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma and treat if necessary. |
Problem 2: Development of resistance to this compound in long-term cell culture or in vivo models.
| Possible Cause | Troubleshooting Step |
| Emergence of Resistant Clones | To identify the mechanism of resistance, perform molecular profiling of the resistant cells. This should include targeted sequencing of key genes involved in AML pathogenesis and resistance (e.g., FLT3, NRAS, KRAS, PTPN11). Whole-exome sequencing can provide a more comprehensive view of acquired mutations. |
| Activation of Bypass Signaling Pathways | Use western blotting or phospho-proteomic arrays to assess the activation status of key signaling pathways such as RAS/MAPK (p-ERK, p-MEK) and PI3K/AKT/mTOR (p-AKT, p-S6). If a specific pathway is activated, consider adding a third inhibitor to the combination (e.g., a MEK inhibitor if the RAS/MAPK pathway is activated). |
| On-Target FLT3 Mutations | Perform sanger or next-generation sequencing of the FLT3 gene in resistant clones to identify potential secondary mutations in the kinase domain. |
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Combination with Venetoclax
| Trial Identifier | Patient Population | Treatment Regimen | Modified Composite Complete Response (mCRc) Rate | Median Overall Survival (OS) | Key Adverse Events (Grade ≥3) |
| NCT03625505[2][3] | Relapsed/Refractory FLT3-mutated AML | This compound (120 mg daily) + Venetoclax (400 mg daily) | 75% | 10 months | Cytopenias (80%) |
| Real-world study[5] | Relapsed/Refractory FLT3-mutated AML | This compound-Venetoclax based combinations | 83% (Overall Response Rate) | Not Reported | Neutropenia (89%) |
Table 2: Preclinical Efficacy of this compound Combinations in FLT3-ITD+ AML Models
| Combination | Cell Lines/Model | Key Findings | Reference |
| This compound + Venetoclax | MOLM-13, MV4-11, primary patient samples | Synergistic induction of apoptosis, downregulation of Mcl-1. | [1] |
| This compound + Chemotherapy (Cytarabine, Idarubicin, Azacitidine) | MOLM-13 | Significant increase in apoptosis compared to single agents. | [6] |
| This compound + AMG 176 (MCL-1 inhibitor) | FLT3-ITD mutated AML cell lines and mouse models | Strong synergistic effect (Combination Index <0.3), tumor regression in 92.8% of mice. | [8] |
| This compound + mTORC1 inhibitors | FLT3+ITD+ AML cell line | Increased cell death compared to this compound alone. | [9] |
| This compound + Pim kinase inhibitors (AZD1208, TP-3654) | Ba/F3-ITD, MV4-11, MOLM-14 | Synergistic cytotoxicity and increased apoptosis. | [11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Venetoclax
-
Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and Venetoclax in DMSO.
-
Dose-Response Matrix:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Create a dose-response matrix with varying concentrations of this compound and Venetoclax. Include single-agent and vehicle controls.
-
Incubate for 48-72 hours.
-
-
Viability Assay: Assess cell viability using a commercial MTS or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using CompuSyn software or a similar program. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Apoptosis Assay:
-
Treat cells with synergistic concentrations of this compound and Venetoclax for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways targeted by this compound and combination inhibitors.
Caption: Overview of this compound resistance mechanisms.
References
- 1. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and this compound in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Evaluation of this compound in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Combination of this compound and mTOR Inhibitors as Treatment for Relapsed FLT3+ITD+ Acute Myeloid Leukemia Post-Allogeneic Hematopoietic Cell Transplantation - ProQuest [proquest.com]
- 10. A PI3K Inhibitor with Low Cardiotoxicity and Its Synergistic Inhibitory Effect with this compound in Acute Myelogenous Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim Kinase Inhibitors Increase this compound Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Enhances Anti-Tumor Efficacy of CDK4/6 Inhibitor, Abemaciclib in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A new FLT3 inhibitor with two cases: the this compound experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Gilteritinib vs. Sorafenib for FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent tyrosine kinase inhibitors (TKIs), gilteritinib and sorafenib, for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive acute myeloid leukemia (AML). This aggressive form of AML is characterized by a poor prognosis, making the efficacy and specificity of targeted therapies a critical area of research.
Executive Summary
This compound, a second-generation FLT3 inhibitor, has demonstrated superior efficacy and a more favorable safety profile compared to salvage chemotherapy in relapsed or refractory (R/R) FLT3-mutated AML, as evidenced by the pivotal ADMIRAL trial. Sorafenib, a first-generation multi-kinase inhibitor, has also shown clinical activity in FLT3-ITD positive AML, particularly in the post-transplant maintenance setting. While direct head-to-head clinical trial data is limited, a retrospective analysis in the post-hematopoietic stem cell transplantation (HSCT) maintenance setting suggests comparable progression-free survival between the two agents, though with differing toxicity profiles. Preclinically, this compound exhibits greater potency and specificity for FLT3, including both ITD and tyrosine kinase domain (TKD) mutations, which can confer resistance to sorafenib.
Mechanism of Action
This compound is a potent, selective, oral FLT3 inhibitor that targets both FLT3-ITD and FLT3-TKD mutations.[1][2] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, effectively blocking its signaling cascade.[3] This inhibition leads to the suppression of downstream signaling pathways, including STAT5, ERK, and AKT, ultimately inducing apoptosis in leukemic cells.[4]
Sorafenib is an oral multi-kinase inhibitor that targets several kinases, including VEGFR, PDGFR, and Raf kinases, in addition to FLT3.[5] As a type II inhibitor, it binds to the inactive conformation of the FLT3 kinase.[3] Its broader kinase inhibition profile contributes to its anti-leukemic effects but may also be associated with more off-target toxicities.
dot
Caption: Binding mechanisms of this compound and Sorafenib to the FLT3 kinase.
Clinical Efficacy
Relapsed/Refractory FLT3-Mutated AML
The Phase 3 ADMIRAL trial provides the most robust data for this compound in this setting.
| Efficacy Endpoint | This compound (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 9.3 months | 5.6 months | 0.64 (0.49-0.83) | <0.001 |
| 1-Year Survival Rate | 37.1% | 16.7% | - | - |
| Complete Remission (CR/CRh) | 34.0% | 15.3% | - | <0.001 |
| Median Duration of CR/CRh | 11.0 months | Not evaluable | - | - |
CR/CRh: Complete Remission with full or partial hematologic recovery. Data from the ADMIRAL trial.[6][7]
Post-Transplant Maintenance
A retrospective study compared this compound and sorafenib as maintenance therapy following allogeneic HSCT in patients with FLT3-ITD AML.
| Efficacy Endpoint (1-Year) | This compound (n=27) | Sorafenib (n=29) | p-value |
| Progression-Free Survival | 66% | 76% | 0.4 |
| Relapse Incidence | 19% | 24% | 0.6 |
Data from a retrospective analysis.
Safety and Tolerability
| Adverse Event (Grade ≥3) | This compound | Salvage Chemotherapy | This compound (Post-HSCT) | Sorafenib (Post-HSCT) |
| Febrile Neutropenia | 45.9% | 48.2% | - | - |
| Anemia | 40.7% | 44.6% | - | - |
| Thrombocytopenia | 22.8% | 33.9% | 30% | 52% |
| Neutropenia | - | - | 45% | 34% |
Data from the ADMIRAL trial and a retrospective post-HSCT maintenance study.[5]
Resistance Mechanisms
Resistance to FLT3 inhibitors is a significant clinical challenge.
This compound: Resistance can emerge through on-target mechanisms, such as the F691L "gatekeeper" mutation, or off-target mechanisms, including the activation of parallel signaling pathways like NRAS mutations.
Sorafenib: A common mechanism of resistance is the acquisition of secondary mutations in the FLT3-TKD, particularly at the D835 residue. These mutations stabilize the active conformation of the kinase, preventing the binding of type II inhibitors like sorafenib.
dot
References
- 1. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. This compound Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Gilteritinib Demonstrates Potent Activity Against Resistance-Associated FLT3-D835 Mutations in Acute Myeloid Leukemia
A comprehensive analysis of preclinical data highlights Gilteritinib's efficacy in overcoming mutations that confer resistance to other FLT3 inhibitors, offering a valuable therapeutic option for a challenging patient population.
For researchers and drug development professionals in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML), the emergence of resistance to targeted therapies is a significant hurdle. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers of AML, and while several FLT3 inhibitors have been developed, their efficacy can be limited by the acquisition of secondary mutations, most notably at the D835 residue within the tyrosine kinase domain. This guide provides a comparative analysis of this compound's activity against these D835 mutations, supported by experimental data, to inform preclinical research and clinical development strategies.
This compound, a potent, oral, dual FLT3/AXL inhibitor, has demonstrated significant activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including the D835 substitution.[1][2][3] Unlike type II FLT3 inhibitors such as quizartinib and sorafenib, which are largely ineffective against D835 mutations, this compound, a type I inhibitor, maintains its inhibitory activity, making it a critical agent for patients who have developed resistance to other therapies.[2][4] Preclinical studies have consistently shown that this compound potently inhibits the growth of cells expressing various FLT3-D835 mutations.[2][4]
Comparative Inhibitory Activity of FLT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FLT3 inhibitors against various FLT3-D835 mutations in preclinical Ba/F3 cell line models. This data quantitatively demonstrates this compound's superior or comparable potency against these resistance-conferring mutations.
| FLT3 Mutation | This compound IC50 (nM) | Quizartinib IC50 (nM) | Sorafenib IC50 (nM) | Crenolanib IC50 (nM) | Midostaurin IC50 (nM) |
| FLT3-ITD | 0.7 - 1.8[5] | 0.46[6] | ~5 | ~10[7] | ~10[8] |
| FLT3-D835Y | 1.6[6] | 5.7[6] | >200[1] | ~10[7] | ~20[8] |
| FLT3-ITD-D835Y | 2.1[6] | 35[6] | >200[1] | ~10[7] | ~20[8] |
| FLT3-D835V | Similar to D835Y[9] | Significantly higher than ITD[7] | - | Similar to D835Y[7] | - |
| FLT3-D835H | Similar to D835Y | - | - | Similar to D835Y[7] | - |
FLT3 Signaling Pathway and Inhibitor Action
The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Upon binding of its ligand (FLT3-L), the receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which ultimately promote cell growth and inhibit apoptosis. Mutations such as ITD and D835 substitutions lead to constitutive, ligand-independent activation of this pathway, driving leukemogenesis. This compound, as a type I inhibitor, binds to the active conformation of the FLT3 kinase, effectively blocking its autophosphorylation and shutting down these downstream oncogenic signals.
Experimental Protocols
The validation of this compound's activity against FLT3-D835 mutations relies on robust in vitro assays. The following are generalized protocols for key experiments cited in the supporting literature.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).
Cell Lines:
-
Ba/F3 (murine pro-B) cells engineered to express human FLT3-ITD or FLT3 with specific D835 mutations (e.g., D835Y, D835V, D835H). These cells are dependent on the constitutively active FLT3 signaling for their survival and proliferation.
Procedure:
-
Cell Seeding: Seed the Ba/F3-FLT3 mutant cells in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Add serial dilutions of this compound or other FLT3 inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for FLT3 Phosphorylation
This technique is used to assess the direct inhibitory effect of a drug on the phosphorylation of the FLT3 receptor and its downstream signaling proteins.
Procedure:
-
Cell Treatment: Culture Ba/F3-FLT3 mutant cells and treat them with varying concentrations of this compound or other inhibitors for a short period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against total FLT3 or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating the activity of a FLT3 inhibitor against resistance mutations.
Conclusion
The presented preclinical data robustly supports the potent activity of this compound against clinically relevant FLT3-D835 mutations that confer resistance to other FLT3 inhibitors. This characteristic positions this compound as a valuable therapeutic agent in the treatment of AML, particularly in the relapsed or refractory setting where such resistance mutations are more prevalent. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to further investigate the mechanisms of FLT3 inhibitor resistance and to evaluate novel therapeutic strategies.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
- 6. d-nb.info [d-nb.info]
- 7. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 activating mutations display differential sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Effects of this compound on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Gilteritinib and Other Tyrosine Kinase Inhibitors in FLT3-Mutated AML
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between tyrosine kinase inhibitors (TKIs) is paramount in the evolving landscape of Acute Myeloid Leukemia (AML) treatment. This guide provides a comprehensive comparison of gilteritinib with other TKIs, focusing on the molecular mechanisms of resistance and supported by experimental data.
This compound, a potent and selective second-generation type I FLT3 inhibitor, has demonstrated significant clinical activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] Its ability to inhibit both conformations of the FLT3 kinase gives it an advantage over type II inhibitors, which are only effective against the inactive conformation.[2][4] However, the emergence of resistance remains a critical challenge. This guide delves into the comparative efficacy and resistance profiles of this compound against other prominent TKIs such as quizartinib, sorafenib, and midostaurin.
Comparative Efficacy Against Resistance Mutations
The effectiveness of different TKIs is largely determined by the specific FLT3 mutations present in the leukemic cells. This compound shows broader activity against various FLT3 mutations compared to type II inhibitors.[4]
Table 1: Comparative Inhibitory Activity (IC50, nM) of FLT3 Inhibitors Against Various FLT3 Mutations
| FLT3 Mutation | This compound (Type I) | Quizartinib (Type II) | Sorafenib (Type II) | Midostaurin (Type I) |
| FLT3-ITD | Potent | Potent | Potent | Potent |
| FLT3-D835Y | Potent | Resistant | Resistant | Potent |
| FLT3-D835V | Potent | Resistant | --- | Potent |
| FLT3-D835H | Potent | Resistant | --- | Potent |
| FLT3-F691L (Gatekeeper) | Resistant | Resistant | Resistant | Resistant |
| FLT3-N701K | Resistant | Sensitive | Sensitive | Resistant |
As illustrated in the table, this compound maintains potency against FLT3-TKD mutations at the D835 residue, a common mechanism of resistance to type II inhibitors like quizartinib and sorafenib.[2][5][7] Conversely, the recently identified FLT3-N701K mutation confers resistance to this compound while remaining sensitive to quizartinib, highlighting a potential "TKI sensitivity switch."[5][6] The F691L "gatekeeper" mutation, however, confers broad resistance to most currently available FLT3 inhibitors.[2][5]
Clinical Cross-Resistance and Response Data
Clinical trials provide valuable insights into the real-world implications of these molecular resistance patterns. The ADMIRAL and CHRYSALIS trials have shown that prior treatment with the first-generation TKI midostaurin or the type II inhibitor sorafenib does not preclude a clinical response to this compound in patients with relapsed/refractory (R/R) FLT3-mutated AML.[3][10][11]
Table 2: Clinical Response to this compound in Patients with Prior TKI Exposure
| Trial | Prior TKI | Composite Complete Remission (CRc) Rate with this compound |
| ADMIRAL | Midostaurin or Sorafenib | 52% |
| CHRYSALIS | Midostaurin or Sorafenib | 42% |
| ADMIRAL (No Prior TKI) | None | 55% |
| CHRYSALIS (No Prior TKI) | None | 43% |
Data from retrospective analyses of the ADMIRAL and CHRYSALIS trials.[10][11]
While response rates are comparable, the duration of remission was noted to be shorter in patients with prior FLT3 TKI exposure, suggesting the presence of underlying resistance mechanisms.[10]
Mechanisms of Resistance
Resistance to this compound and other TKIs can be broadly categorized into on-target and off-target mechanisms.
On-Target Resistance: Secondary FLT3 Mutations
As discussed, secondary mutations within the FLT3 gene are a primary driver of acquired resistance.
Caption: On-target resistance and sensitivity profiles of this compound and quizartinib.
Off-Target Resistance: Bypass Signaling Pathway Activation
A predominant mechanism of resistance to this compound involves the activation of downstream signaling pathways, most notably the RAS/MAPK pathway, through acquired mutations in genes such as NRAS, KRAS, and PTPN11.[1][5][12][13] This allows the leukemic cells to bypass their dependency on FLT3 signaling.
Caption: Activation of the RAS/MAPK pathway as a bypass resistance mechanism to this compound.
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies in cancer research. Below are summaries of key experimental protocols frequently cited in the referenced literature.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against specific FLT3 mutations.
-
Methodology:
-
Ba/F3 cells, a murine pro-B cell line dependent on IL-3 for survival, are engineered to express various human FLT3 mutations (e.g., FLT3-ITD, FLT3-D835Y).
-
These cells are then cultured in the absence of IL-3 but in the presence of varying concentrations of the TKI being tested (e.g., this compound, quizartinib).
-
Cell viability is assessed after a set incubation period (typically 72 hours) using assays such as CellTiter-Glo®.
-
The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.
-
Xenograft Models
-
Objective: To evaluate the in vivo efficacy of TKIs against FLT3-mutated AML.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived blasts harboring specific FLT3 mutations.
-
Once tumors are established or leukemia is engrafted, mice are treated with the TKI or a vehicle control.
-
Tumor volume is measured regularly, or disease burden is monitored through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
Survival rates and changes in tumor size/leukemic burden are compared between treatment and control groups.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Outcomes in Patients with Relapsed/Refractory Acute Myeloid Leukemia Treated with this compound Who Received Prior Midostaurin or Sorafenib [escholarship.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gilteritinib and Crenolanib for the Treatment of FLT3-Mutated Acute Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) mutations are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of leukemic cells and conferring a poor prognosis. This guide provides a detailed comparative analysis of two prominent FLT3 inhibitors, Gilteritinib and Crenolanib, focusing on their efficacy against various FLT3 mutations, their mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Efficacy Against FLT3 Mutations
Both this compound and crenolanib are potent FLT3 tyrosine kinase inhibitors (TKIs), but they exhibit different inhibitory profiles against wild-type FLT3 and its various mutant forms. This compound is a second-generation TKI that uniquely targets both ITD and TKD mutations.[1][2] Crenolanib is a selective type I inhibitor with potent activity against both FLT3-ITD and resistance-conferring D835 mutations.[3][4] The following tables summarize their in vitro potency based on reported half-maximal inhibitory concentration (IC50) values.
Table 1: Biochemical (Cell-Free) Kinase Inhibition
| Target Kinase | This compound IC50 (nM) | Crenolanib IC50 (nM) | Notes |
| FLT3 (Wild-Type) | 0.29[5][6] | 4[7] | Both compounds potently inhibit the wild-type kinase. |
| c-KIT | 230[5][6] | - | This compound is ~800-fold more selective for FLT3 over c-KIT.[5][6] |
| AXL | 0.73[6] | - | This compound also potently inhibits the AXL receptor tyrosine kinase.[6] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Table 2: Cellular Proliferation & Phosphorylation Inhibition
| FLT3 Mutation | Cell Line | This compound IC50 (nM) | Crenolanib IC50 (nM) | Assay Type |
| FLT3-ITD | MV4-11 | ~1.8[5] | 1.3 - 7[1][2][8] | Cell Proliferation |
| FLT3-ITD | MOLM-13 | - | 4.9[1][8] | Cell Proliferation |
| FLT3-ITD | MOLM-14 | 0.7 - 1.8[9] | 7[2] | Cell Proliferation / p-FLT3 |
| FLT3-D835Y | Ba/F3 | 1.6[5] | 8.8[2] | Cell Proliferation |
| FLT3-ITD + D835Y | Ba/F3 | 2.1[5] | 35 - 62[1] | Cell Proliferation |
| FLT3-ITD + F691L | Ba/F3 | 22[5] | 35 - 62[1] | Cell Proliferation |
Note: IC50 values in cellular assays can vary based on the cell line, culture conditions, and specific assay protocol (e.g., MTT, CellTiter-Glo). The F691L mutation is a "gatekeeper" mutation known to confer resistance.
FLT3 Signaling Pathway and Inhibitor Action
FLT3 is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, triggering multiple downstream pro-proliferative and anti-apoptotic signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways. Both this compound and crenolanib are Type I inhibitors, meaning they bind to the active "DFG-in" conformation of the kinase domain, blocking ATP binding and preventing receptor phosphorylation and subsequent downstream signaling.[5] This mechanism allows them to be effective against TKD mutations like D835Y, which lock the kinase in an active state.
Key Experimental Protocols
The evaluation of FLT3 inhibitors relies on a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[6]
-
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine recombinant FLT3 enzyme (e.g., 5-10 ng), a suitable substrate (e.g., poly E-Y peptide), and kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or crenolanib (typically in DMSO) to the wells. Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing a defined concentration of ATP (e.g., 25-50 µM).[10] Incubate the plate at 30°C for a set time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To assess the cytotoxic or cytostatic effect of inhibitors on FLT3-mutated AML cell lines.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Methodology:
-
Cell Plating: Seed AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[13]
-
Compound Treatment: Add serial dilutions of this compound or crenolanib to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets, providing a direct measure of inhibitor activity within the cell.
-
Objective: To confirm that the inhibitors block FLT3 autophosphorylation in intact cells.
-
Methodology:
-
Cell Treatment: Culture FLT3-mutated AML cells (e.g., MV4-11) and treat with various concentrations of this compound or crenolanib for a short period (e.g., 2-4 hours).[14]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-phospho-FLT3 Tyr591).[15]
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.
-
Preclinical Evaluation Workflow
The preclinical assessment of a novel FLT3 inhibitor follows a logical progression from biochemical assays to cellular studies and finally to in vivo animal models.
Conclusion
This compound and crenolanib are both highly potent, next-generation FLT3 inhibitors with demonstrated activity against the key activating mutations driving AML. This compound is distinguished by its dual FLT3/AXL inhibitory activity and its proven efficacy against both FLT3-ITD and TKD mutations in clinical settings.[1][5][6] Crenolanib shows particular potency against D835 mutations that confer resistance to other TKIs and is characterized by its selectivity, which may lead to reduced myelosuppression.[2][3]
The choice between these inhibitors for further research or clinical application may depend on the specific FLT3 mutation profile of the leukemia, including the presence of primary or acquired resistance mutations. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future FLT3-targeted therapies.
References
- 1. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell viability determination [bio-protocol.org]
- 14. haematologica.org [haematologica.org]
- 15. Western blot analysis [bio-protocol.org]
Assessing the selectivity profile of Gilteritinib versus other kinase inhibitors
A Comparative Analysis of the Kinase Selectivity Profile of Gilteritinib
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This compound is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[1] A key attribute of any kinase inhibitor is its selectivity profile, which dictates not only its on-target efficacy but also its off-target effects and potential for toxicity. This guide provides a detailed comparison of the kinase selectivity of this compound against other notable kinase inhibitors used in hematological malignancies, supported by experimental data and methodologies.
Kinase Selectivity Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) against a panel of kinases. A lower value indicates higher potency. This compound is a dual FLT3 and AXL inhibitor.[2] Its profile is distinct from both multi-kinase inhibitors (e.g., Midostaurin, Sorafenib, Sunitinib) and other selective FLT3 inhibitors (e.g., Quizartinib, Crenolanib).
The following table summarizes the inhibitory activity (IC50/Kd in nM) of this compound and comparator compounds against key kinases implicated in AML and potential off-target effects.
| Kinase Target | This compound | Quizartinib | Midostaurin | Sorafenib | Sunitinib | Crenolanib |
| FLT3-ITD | ~1-3 nM [2][3] | ~0.4-2 nM [4][5] | ~4.2-10 nM[6] | ~3-59 nM[7] | ~50 nM[8] | ~1.3 nM[9] |
| FLT3-D835Y (TKD) | ~1.6 nM [2] | ~5.7 nM[2] | Potent | Inactive | ~30 nM[8] | ~8.8 nM[9] |
| FLT3 (Wild-Type) | ~5-20 nM [3][6] | ~6.3 nM[6] | Potent | Potent | ~250 nM[8] | Potent[9] |
| AXL | ~0.7-41 nM [10] | - | - | - | - | - |
| c-KIT | ~102 nM[10] | <10 nM [4] | ~86 nM[11] | ~68 nM[7] | Potent[12] | ~67-78 nM[9][13] |
| VEGFR2 | - | - | ~86 nM[11] | ~90 nM[7] | ~80 nM[8] | - |
| PDGFRβ | - | - | Potent[11] | ~57 nM[7] | ~2 nM [8] | ~3.2 nM [13] |
| RAF-1 / B-RAF | - | - | - | ~6 / 22 nM [7] | - | - |
Values are approximate and compiled from multiple cell-free and cell-based assays. "-" indicates weak or not reported primary activity.
Key Insights from the Data:
-
Potency against FLT3 Mutations: this compound demonstrates high potency against both FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations, such as D835Y.[2] This is a significant advantage over type II inhibitors like Quizartinib and Sorafenib, which are less effective against TKD mutations that often confer resistance.[2][10]
-
Dual FLT3/AXL Inhibition: A defining feature of this compound is its potent inhibition of AXL kinase.[10] AXL is frequently overexpressed in AML and has been implicated in resistance to FLT3 inhibitors.[14] This dual activity may contribute to its robust clinical efficacy.
-
c-KIT Sparing: this compound is a significantly weaker inhibitor of c-KIT compared to FLT3 (approximately 800-fold less potent).[10] In contrast, Quizartinib and Sunitinib potently inhibit c-KIT.[4][12] Since c-KIT is important for normal hematopoiesis, its inhibition can contribute to myelosuppression. The c-KIT sparing profile of this compound may translate to a better safety profile in this regard.[10]
-
Selectivity vs. Multi-Kinase Inhibition: First-generation inhibitors like Midostaurin and Sorafenib are multi-targeted, inhibiting a broad range of kinases including FLT3, KIT, VEGFR, and PDGFR.[7][11] While this polypharmacology can have therapeutic benefits, it can also lead to more off-target side effects.[5] this compound and Quizartinib are more selective, primarily targeting FLT3.[4][10]
Signaling Pathways
To understand the impact of these inhibitors, it is crucial to visualize the signaling pathways they target.
FLT3 Signaling Pathway
The FLT3 receptor tyrosine kinase plays a critical role in the normal development of hematopoietic stem and progenitor cells. In AML, activating mutations like ITD lead to constitutive, ligand-independent signaling, driving leukemic cell proliferation and survival through downstream pathways like STAT5, RAS/MAPK, and PI3K/AKT. This compound directly inhibits the autophosphorylation of this receptor, blocking these downstream signals.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
AXL Signaling Pathway
The AXL receptor tyrosine kinase, when activated by its ligand Gas6, also promotes cell survival and proliferation and is a key driver of therapeutic resistance in AML. This compound's ability to inhibit AXL signaling represents a second mechanism of action that differentiates it from other FLT3 inhibitors.
Caption: The AXL signaling pathway and its inhibition by this compound.
Experimental Methodologies
The data presented in this guide are derived from a variety of established experimental protocols designed to assess kinase inhibitor selectivity and potency.
General Workflow for Kinase Inhibitor Profiling
Assessing a compound's selectivity is a multi-step process, moving from broad, high-throughput screens to more focused biochemical and cell-based assays.
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
Key Experimental Protocols
-
Biochemical Kinase Assays (e.g., Radiometric Assay)
-
Principle: These assays directly measure the catalytic activity of a purified kinase enzyme. The classic method measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate.[15]
-
Protocol Outline:
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, the specific substrate, and a buffer containing necessary cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) is used for baseline activity.
-
Initiation: Start the reaction by adding radiolabeled ATP. Incubate for a defined period at an optimal temperature (e.g., 30°C).
-
Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP. This is often done by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing steps.[1]
-
Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the control. Plot the data to determine the IC50 value.
-
-
-
Competition Binding Assays (e.g., KINOMEscan®)
-
Principle: This is not an activity assay but a binding assay that measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large panel of kinases. It is an ATP-independent method.[16][17]
-
Protocol Outline:
-
Assay Components: The assay uses three main components: kinases tagged with DNA, an immobilized, broadly active ligand, and the test compound.[18]
-
Competition: The test compound is incubated with the kinase panel. It competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A strong inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.[18]
-
Data Analysis: Results are often reported as "percent of control," where a low percentage indicates strong binding of the test compound. Dissociation constants (Kd) can be calculated from full dose-response curves.[17]
-
-
-
Cell-Based Target Engagement Assays (e.g., NanoBRET™, CETSA®)
-
Principle (NanoBRET™): This assay measures compound binding to a target kinase within intact, living cells.[19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[20]
-
Protocol Outline (NanoBRET™):
-
Cell Preparation: Cells are transfected to express the kinase of interest fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: The transfected cells are treated with the test compound across a range of concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Equilibration: The system is allowed to equilibrate for a period (e.g., 2 hours) in a controlled environment.[21]
-
Detection: A substrate for the NanoLuc® luciferase is added. If the tracer is bound to the tagged kinase, BRET occurs. The test compound competes with the tracer, and its binding leads to a decrease in the BRET signal. The ratio of acceptor emission to donor emission is measured.[21]
-
Data Analysis: The change in the BRET ratio is used to calculate the IC50 value, representing the compound's apparent intracellular affinity for the target.
-
-
Principle (CETSA®): The Cellular Thermal Shift Assay (CETSA®) is based on the principle that when a protein binds to a ligand (a drug), its thermal stability increases.[22]
-
Protocol Outline (CETSA®):
-
Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[23]
-
Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or other immunoassays.[24]
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to higher temperatures in the presence of the drug confirms target engagement and stabilization.
-
-
This guide provides a foundational assessment of this compound's selectivity. Researchers are encouraged to consult primary literature for specific experimental details and context when designing their own studies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of this compound, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Crenolanib - Wikipedia [en.wikipedia.org]
- 10. Preclinical studies of this compound, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. 4.6. KINOMEscan [bio-protocol.org]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. chayon.co.kr [chayon.co.kr]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promega.com [promega.com]
- 21. eubopen.org [eubopen.org]
- 22. news-medical.net [news-medical.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
In Vivo Showdown: Gilteritinib vs. Quizartinib in AML Xenograft Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeleloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, gilteritinib and quizartinib have emerged as pivotal second-generation tyrosine kinase inhibitors (TKIs). While both drugs have demonstrated clinical efficacy, their head-to-head performance in preclinical in vivo models reveals critical differences in their activity spectrum, particularly against various resistance-conferring mutations. This guide provides an objective comparison of their in vivo efficacy in AML xenografts, supported by experimental data and detailed protocols.
Performance at a Glance: Key In Vivo Efficacy Data
The following tables summarize the quantitative outcomes from comparative in vivo studies using AML xenograft models. These studies highlight the differential efficacy of this compound and quizartinib against FLT3-ITD and resistance-associated FLT3-TKD mutations.
| MOLM-13 (FLT3-ITD) Xenograft Model | This compound (30 mg/kg) | Quizartinib (3 mg/kg) | Reference |
| Tumor Growth Inhibition (Mock Cells) | 97% | 96% | [1][2] |
| Tumor Growth Inhibition (FL-expressing Cells) | 95% | 66% | [1][2] |
| Ba/F3 Xenograft Models | This compound | Quizartinib | Reference |
| Cell Line | Efficacy | Efficacy | |
| FLT3-ITD | Potent antitumor effect | Potent antitumor effect | [1][3] |
| FLT3-TKD-PM (Tyrosine Kinase Domain Point Mutations) | Potent antitumor effect | Significantly diminished antitumor effect | [1][3] |
Deciphering the Difference: Efficacy Against Resistance Mechanisms
A key differentiator between this compound and quizartinib lies in their activity against various FLT3 mutations. This compound, a type I inhibitor, binds to both the active and inactive conformations of the FLT3 kinase, granting it a broader inhibitory profile.[3] In contrast, quizartinib, a type II inhibitor, primarily targets the inactive conformation, rendering it less effective against mutations that stabilize the active state, such as those in the tyrosine kinase domain (TKD).[3]
In vivo studies using xenograft models with Ba/F3 cells expressing FLT3-TKD point mutations demonstrated that this compound maintained a potent antitumor effect, while the efficacy of quizartinib was significantly diminished.[1][3] This is a critical consideration for predicting clinical response and overcoming resistance.
Furthermore, the presence of the FLT3 ligand (FL) has been shown to attenuate the in vivo antitumor activity of quizartinib. In a MOLM-13 xenograft model overexpressing FL, quizartinib's tumor growth inhibition dropped to 66%, whereas this compound's efficacy remained high at 95%.[1][2] This suggests that this compound may be more effective in the bone marrow microenvironment where FL levels can be elevated.
Interestingly, while this compound is effective against many resistance mutations, resistance can still emerge. For instance, the FLT3 N701K mutation has been shown to cause clinical resistance to this compound but, paradoxically, re-sensitizes the cells to quizartinib.[4]
Visualizing the Science
To better understand the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for an in vivo AML xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of this compound, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The FLT3N701K mutation causes clinical AML resistance to this compound and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Gilteritinib
For Immediate Implementation: This document provides essential safety protocols and logistical plans for laboratory personnel handling Gilteritinib. Adherence to these procedural guidelines is critical to ensure a safe research environment and proper disposal of hazardous materials.
This compound is a potent tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia.[1] As a pharmaceutical compound with documented reproductive toxicity, including teratogenicity and embryotoxicity, stringent safety measures are imperative during handling to minimize exposure risks to researchers and scientists.[2][3]
Personal Protective Equipment (PPE) Protocol
All personnel, regardless of the quantity of this compound being handled, must adhere to the following personal protective equipment standards. This is based on the classification of this compound as a hazardous drug requiring specialized handling precautions.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Body Protection | Disposable, impervious gown. | Provides a barrier against contamination of clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of aerosolization (e.g., when handling the powder form outside of a containment system). | Minimizes inhalation exposure to the potent compound. |
Operational Handling and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial to maintaining a safe laboratory environment. The following step-by-step workflow must be followed.
Experimental Protocols
Decontamination Procedure:
-
Initial Wipe-Down: Following any handling of this compound, all surfaces within the designated handling area (e.g., chemical fume hood) must be wiped down with a deactivating agent.
-
Cleaning Protocol: Use a detergent solution to thoroughly clean the surfaces, followed by a rinse with purified water.
-
Final Wipe: A final wipe-down with 70% ethanol is recommended.
-
Waste Collection: All cleaning materials (wipes, pads, etc.) are to be considered contaminated and disposed of as hazardous waste.
Disposal of Contaminated Materials:
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated labware (e.g., pipette tips, weighing boats), and cleaning materials must be collected in a designated, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Expired/Excess Material: Unused or expired this compound must be disposed of through a licensed hazardous material disposal company, with incineration being the recommended method.[4] It is imperative to adhere to all federal and local regulations concerning the disposal of this material.[4]
Quantitative Safety Data
At present, specific occupational exposure limits for this compound have not been established. Therefore, a conservative approach to handling, assuming high potency and toxicity, is required. The available safety data sheets do not provide quantitative measures for acute toxicity, such as LD50 values. The primary health hazards identified are reproductive toxicity.
| Hazard Classification | GHS Statements | Source |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. | Cayman Chemical SDS[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Cayman Chemical SDS[5] |
Given the serious nature of these hazards, all handling procedures must be conducted within a properly functioning chemical fume hood or other suitable containment to minimize any potential for exposure.[4] Regular health and safety training for all personnel involved in the handling of this compound is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
